molecular formula C20H25NO5 B13835759 N,N-Didesmethyl trimebutine

N,N-Didesmethyl trimebutine

Cat. No.: B13835759
M. Wt: 359.4 g/mol
InChI Key: CSWLMBOWWYYFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Didesmethyl trimebutine is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Didesmethyl trimebutine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Didesmethyl trimebutine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3

InChI Key

CSWLMBOWWYYFHA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Didesmethyl Trimebutine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-Didesmethyl trimebutine, a primary metabolite of the gastrointestinal motility regulator, trimebutine. As a key molecular entity in the study of trimebutine's metabolic fate and potential pharmacological activity, a thorough understanding of its chemical and physical properties is paramount for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Chemical Identity and Physical Properties

N,N-Didesmethyl trimebutine, also known as nor-trimebutine, is the product of the sequential N-demethylation of trimebutine.[1] It is most commonly available as a hydrochloride salt for research and analytical purposes.

Table 1: Chemical Identifiers of N,N-Didesmethyl Trimebutine
IdentifierValueSource
Chemical Name 3,4,5-Trimethoxybenzoic acid 2-amino-2-phenylbutyl ester hydrochloride[2]
Synonyms N,N-Didesmethyl Trimebutine HCl, Nortrimebutine HCl[]
CAS Number 84333-60-8[2]
Molecular Formula C₂₀H₂₅NO₅ (Free Base), C₂₀H₂₆ClNO₅ (HCl Salt)[2]
Molecular Weight 359.42 g/mol (Free Base), 395.88 g/mol (HCl Salt)[2]
Table 2: Physicochemical Properties of N,N-Didesmethyl Trimebutine and Related Compounds
PropertyValueCompoundSource
Appearance Off-white solidN,N-Didesmethyl Trimebutine HCl[2]
Melting Point 154-158°CN-Desmethyl Trimebutine HCl[]
Solubility Soluble in MethanolN,N-Didesmethyl Trimebutine HCl[2]
Storage 2-8°CN,N-Didesmethyl Trimebutine HCl[2]

It is important to note that while the melting point for the closely related N-desmethyl analog is available, specific data for N,N-didesmethyl trimebutine hydrochloride is not widely reported in the literature. The solubility in methanol suggests its polar nature, a characteristic that influences its chromatographic behavior and choice of analytical methodologies.

Synthesis and Formulation

A plausible synthetic approach is outlined below. This proposed pathway is based on established organic chemistry principles and the known synthesis of trimebutine and its analogs.[5]

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 2-Amino-2-phenylbutanol B Protected 2-Amino-2-phenylbutanol A->B Protecting Group (e.g., Boc) D Protected N,N-Didesmethyl Trimebutine B->D C 3,4,5-Trimethoxybenzoyl chloride C->D E N,N-Didesmethyl Trimebutine D->E Deprotection Agent (e.g., TFA) F N,N-Didesmethyl Trimebutine HCl E->F HCl HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Plasma Sample B Add Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (265 nm) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I Metabolism_Pathway Trimebutine Trimebutine N_Desmethyl N-Desmethyl Trimebutine (Nortrimebutine) Trimebutine->N_Desmethyl N-Demethylation Ester_Hydrolysis_Products Ester Hydrolysis Products Trimebutine->Ester_Hydrolysis_Products Ester Hydrolysis NN_Didesmethyl N,N-Didesmethyl Trimebutine N_Desmethyl->NN_Didesmethyl N-Demethylation N_Desmethyl->Ester_Hydrolysis_Products Ester Hydrolysis NN_Didesmethyl->Ester_Hydrolysis_Products Ester Hydrolysis Conjugates Conjugated Metabolites Ester_Hydrolysis_Products->Conjugates Conjugation (Glucuronidation/Sulfation)

Sources

Technical Guide: N,N-Didesmethyl Trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Metabolic Dynamics, and Analytical Protocols

Executive Summary

N,N-Didesmethyl trimebutine (also known as bis-desmethyltrimebutine or APB) is the terminal primary amine metabolite of the spasmolytic agent trimebutine. Unlike many Phase I metabolites that undergo rapid deactivation, N,N-didesmethyl trimebutine retains significant pharmacological affinity for peripheral opioid receptors (


, 

,

), contributing to the sustained therapeutic duration of the parent drug.

This guide provides a definitive technical analysis of the molecule, designed for researchers in pharmacokinetics, toxicology, and chemical synthesis. It moves beyond basic definitions to explore the structural determinants of its activity, its formation via CYP450-mediated N-dealkylation, and validated LC-MS/MS protocols for its quantification in biological matrices.

Molecular Architecture & Physicochemical Properties

Structural Identity

N,N-Didesmethyl trimebutine represents the "naked" primary amine core of the trimebutine scaffold. The removal of the two methyl groups from the nitrogen atom significantly alters the molecule's basicity and hydrogen-bonding capacity compared to the tertiary amine parent.

PropertySpecification
IUPAC Name 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate
Common Codes APB, Bis-nor-trimebutine, N,N-didesmethyl TMB
Molecular Formula

Molecular Weight 359.42 g/mol
Monoisotopic Mass 359.1733 Da
Chirality Contains one chiral center at the C2 position of the butyl chain.[][2] (Parent drug is typically a racemate).[3]
Key Moiety 3,4,5-trimethoxybenzoyl ester linked to a 2-amino-2-phenylbutanol backbone.[2][4][5]
Structural Significance

The transition from a tertiary amine (Trimebutine) to a primary amine (N,N-didesmethyl) impacts the pharmacophore:

  • Steric Bulk Reduction: Removal of methyl groups reduces steric hindrance at the nitrogen binding site, potentially altering the binding kinetics at the opioid receptor cleft.

  • Polarity Shift: The primary amine increases the polar surface area (PSA), affecting blood-brain barrier (BBB) permeability relative to the more lipophilic parent.

Metabolic Genesis and Pharmacodynamics

The N-Demethylation Cascade

Trimebutine undergoes extensive first-pass metabolism.[5] While ester hydrolysis is a major pathway leading to inactive benzoic acid derivatives, the N-demethylation pathway preserves the pharmacologically active ester linkage.

The biotransformation is mediated primarily by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and potentially CYP2C9/2B6), proceeding in a stepwise fashion:

  • Parent: Trimebutine (

    
     amine)
    
  • Intermediate: N-monodesmethyl trimebutine (

    
     amine)
    
  • Terminal: N,N-didesmethyl trimebutine (

    
     amine)
    
Visualization: Metabolic Pathway (DOT)

TrimebutineMetabolism TMB Trimebutine (Parent) MW: 387.5 NorTMB N-Desmethyl trimebutine (Secondary Amine) MW: 373.4 TMB->NorTMB CYP450 (N-demethylation) TMBA 3,4,5-Trimethoxy- benzoic acid (Inactive) TMB->TMBA Esterases (Hydrolysis) DiNorTMB N,N-Didesmethyl trimebutine (Primary Amine) MW: 359.4 NorTMB->DiNorTMB CYP450 (N-demethylation) NorTMB->TMBA Hydrolysis DiNorTMB->TMBA Hydrolysis

Figure 1: Stepwise N-demethylation pathway of Trimebutine yielding the primary amine metabolite.

Pharmacological Activity

Contrary to the general rule where metabolism yields inactive compounds, N,N-didesmethyl trimebutine remains bioactive.

  • Receptor Affinity: It acts as a non-selective agonist at

    
    , 
    
    
    
    , and
    
    
    opioid receptors.
  • Clinical Implication: The accumulation of this metabolite contributes to the "smoothing" of the therapeutic effect, preventing rapid wearing-off effects between doses. However, in cases of renal impairment, accumulation of the primary amine may increase the risk of opioid-like side effects (e.g., sedation).

Analytical Characterization (LC-MS/MS)

For pharmacokinetic studies, distinguishing the bis-desmethyl metabolite from the mono-desmethyl and parent forms is critical. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters

The fragmentation pattern is dominated by the stability of the 3,4,5-trimethoxybenzoyl cation (m/z 195) , which serves as the common quantifier ion for the parent and both amine metabolites.

AnalytePrecursor Ion

Product Ion (Quantifier)Collision Energy (eV)Origin of Fragment
Trimebutine 388.2343.220Loss of dimethylamine/ethoxy
N-Desmethyl 374.2195.125Trimethoxybenzoyl cation
N,N-Didesmethyl 360.2 195.1 28 Trimethoxybenzoyl cation
IS (Haloperidol-d4) 380.1169.030Internal Standard
Sample Preparation Protocol (Self-Validating)

To ensure data integrity, use a Liquid-Liquid Extraction (LLE) method rather than protein precipitation alone, as this removes phospholipids that suppress ionization of the polar primary amine.

  • Aliquot: Transfer

    
     of plasma into a glass tube.
    
  • IS Addition: Add

    
     of Internal Standard (Deuterated Trimebutine-d5 or Haloperidol-d4).
    
  • Alkalinization: Add

    
     of 0.1M NaOH (Critical: The primary amine must be uncharged to extract into organic solvent).
    
  • Extraction: Add

    
     of n-hexane:isoamyl alcohol (98:2 v/v). Vortex for 2 mins.
    
  • Separation: Centrifuge at 4000 rpm for 10 mins.

  • Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).

Synthesis and Isolation Strategy

Researchers requiring high-purity standards for N,N-didesmethyl trimebutine cannot rely on extracting it from biological matrices. A de novo synthesis strategy is required.

Retrosynthetic Analysis

The molecule is an ester. The most robust disconnection is at the ester bond, separating the acid chloride from the amino-alcohol.

  • Precursor A: 3,4,5-Trimethoxybenzoyl chloride.

  • Precursor B: 2-amino-2-phenyl-1-butanol.[4]

Synthetic Workflow
  • Amino Protection (Critical): The primary amine on Precursor B is nucleophilic and will react with the acid chloride if not protected. However, selective esterification can be achieved using strong acid catalysis (Fischer esterification) or by protecting the amine with a Boc group (tert-butyloxycarbonyl).

    • Route: N-Boc-2-amino-2-phenylbutanol + 3,4,5-trimethoxybenzoic acid (DCC coupling).

  • Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl/Dioxane.

  • Salt Formation: Conversion to the Hydrochloride salt (N,N-didesmethyl trimebutine HCl) for stability.

Visualization: Synthetic Logic (DOT)

Synthesis Start1 2-amino-2-phenyl-1-butanol Protect Boc-Protection (Boc2O / NaOH) Start1->Protect Intermediate1 N-Boc-Amino-Alcohol Protect->Intermediate1 Coupling Ester Coupling (DCC / DMAP + Trimethoxybenzoic acid) Intermediate1->Coupling Intermediate2 N-Boc-Ester Intermediate Coupling->Intermediate2 Deprotect Deprotection (HCl / Dioxane) Intermediate2->Deprotect Final N,N-Didesmethyl Trimebutine HCl Deprotect->Final

Figure 2: Protected synthetic route to prevent amide formation and ensure ester specificity.

References

  • Metabolic Profile & Pharmacokinetics: Xu, J., et al.[6] "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2002.[7]

  • Receptor Affinity & Mechanism: Roman, F., et al. "Interactions of trimebutine with guinea-pig opioid receptors." Journal of Pharmacy and Pharmacology, 1987.

  • Analytical Methodologies (LC-MS/MS): Larabi, I. A., et al.[7][8] "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... Application to a Fatal Poisoning Case." Journal of Analytical Toxicology, 2015.

  • Chemical Structure & Isotope Standards: PubChem Compound Summary for N-Demethyl Trimebutine (Analogous structural data).

Sources

N,N-Didesmethyl Trimebutine: Metabolic Genesis, Analytical Characterization, and Clinical Relevance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N-Didesmethyl Trimebutine as a Metabolite of Trimebutine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Didesmethyl trimebutine (also referred to in literature as APB or bis-desmethyl trimebutine ) represents a significant downstream metabolite of the prokinetic agent trimebutine. While the parent drug and its primary metabolite (N-monodesmethyl trimebutine) are well-characterized for their opioid receptor agonist and sodium channel blockade activity, the didesmethyl variant serves as a critical biomarker of extensive hepatic metabolism.

This guide provides a technical deep-dive into the physicochemical identity, metabolic formation, and rigorous quantification of N,N-didesmethyl trimebutine. It establishes a self-validating LC-MS/MS protocol for its detection in human plasma, essential for pharmacokinetic (PK) profiling and bioequivalence studies.

Chemical Identity & Physicochemical Properties[1][2][3]

N,N-Didesmethyl trimebutine is the primary amine derivative of trimebutine, formed by the sequential removal of two methyl groups from the nitrogen atom. Unlike the hydrolysis products (which lose the trimethoxybenzoate moiety), this metabolite retains the ester linkage, preserving the core pharmacophore structure, though its receptor affinity is altered.

Table 1: Physicochemical Profile
PropertyData
Systematic Name 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate
Common Abbreviations APB, Bis-nor-trimebutine, N,N-didesmethyl TMB
CAS Registry Number 84333-60-8 (Hydrochloride salt)
Molecular Formula C₂₀H₂₅NO₅
Molecular Weight 359.42 g/mol
Exact Mass 359.1733 Da
Lipophilicity (LogP) ~2.8 (Predicted) – Less lipophilic than parent (LogP ~3.[1][2]5)
pKa ~9.2 (Primary amine)

Metabolic Pathway & Genesis

The metabolism of trimebutine is extensive and predominantly hepatic.[3] It follows a bifurcated pathway involving ester hydrolysis and sequential N-demethylation.

Mechanism of Formation[6]
  • Phase I Oxidation (N-Demethylation): Trimebutine is first demethylated by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9 ) to form N-monodesmethyl trimebutine (Nor-TMB).

  • Secondary Demethylation: Nor-TMB undergoes a second demethylation step to yield N,N-didesmethyl trimebutine .

  • Competing Hydrolysis: Both the parent and the demethylated metabolites are susceptible to esterases, cleaving the ester bond to release 3,4,5-trimethoxybenzoic acid (TMBA) and the corresponding amino-alcohol (e.g., 2-amino-2-phenylbutanol).

Diagram 1: Trimebutine Metabolic Pathway

TrimebutineMetabolism TMB Trimebutine (Parent) NorTMB N-Desmethyl Trimebutine (Active Metabolite) TMB->NorTMB CYP3A4/2C9 (N-Demethylation) TMBA 3,4,5-Trimethoxybenzoic Acid (Inactive) TMB->TMBA Esterases (Hydrolysis) Didesmethyl N,N-Didesmethyl Trimebutine (APB) NorTMB->Didesmethyl CYP Enzymes (N-Demethylation) NorTMB->TMBA Esterases Didesmethyl->TMBA Esterases Alcohol 2-Amino-2-phenylbutanol (Hydrolysis Product) Didesmethyl->Alcohol Hydrolysis

Caption: Sequential N-demethylation pathway of trimebutine leading to the N,N-didesmethyl metabolite, alongside competing ester hydrolysis.

Pharmacokinetics & Pharmacodynamics[2]

Pharmacokinetic Relevance

In human plasma, N,N-didesmethyl trimebutine circulates at lower concentrations than the mono-desmethyl variant but is detectable in pharmacokinetic studies, particularly using sensitive LC-MS/MS methods.

  • Tmax: Typically appears 1–2 hours post-dose, lagging slightly behind the parent and mono-desmethyl metabolite.

  • Elimination: Ultimately excreted in urine, largely as conjugated hydrolysis products.

Pharmacological Activity

While trimebutine and nor-trimebutine are established opioid receptor agonists and sodium channel blockers, the N,N-didesmethyl metabolite is considered to have significantly reduced or negligible potency .[1] The removal of both methyl groups from the nitrogen often reduces affinity for the mu/delta opioid receptors in this structural class. Therefore, in drug development, it is primarily monitored as a marker of metabolic clearance rather than an active therapeutic moiety.

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To accurately quantify N,N-didesmethyl trimebutine in the presence of the parent drug and the mono-desmethyl metabolite, a selective LC-MS/MS method is required. The following protocol is designed to ensure separation of the metabolites and prevent "crosstalk" from in-source fragmentation.

Experimental Workflow

Reagents:

  • Internal Standard (IS): Trimebutine-d5 or a structural analog like Sibutramine (if isotopic labels are unavailable).

  • Mobile Phase: Ammonium Acetate (2mM) + 0.1% Formic Acid (A) / Acetonitrile (B).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 2.1 x 100 mm.

Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL human plasma.

  • Add 20 µL Internal Standard working solution.

  • Add 300 µL Acetonitrile (cold) to precipitate proteins.

  • Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

  • Transfer supernatant to LC vial.

Mass Spectrometry Parameters (MRM)

The detection utilizes Positive Electrospray Ionization (+ESI). The critical transition for N,N-didesmethyl trimebutine relies on the stability of the trimethoxybenzoyl cation.

Table 2: MRM Transitions & Retention Strategy
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)*
Trimebutine 388.2343.2 / 195.1254.5
Nor-Trimebutine 374.2195.1283.8
N,N-Didesmethyl 360.2 195.1 30 3.2
IS (Trimebutine-d5) 393.2348.2254.5

Note: Retention times are illustrative for a standard C18 gradient; N,N-didesmethyl trimebutine is the most polar and elutes first.

Technical Insight (Causality): The transition 360.2 → 195.1 corresponds to the cleavage of the ester bond, generating the stable 3,4,5-trimethoxybenzoyl cation . This fragment is common to all three analytes. Chromatographic separation is therefore mandatory to distinguish them, as they share this fragment. The gradient must be shallow enough at the start (e.g., 20% B to 90% B over 5 mins) to resolve the N,N-didesmethyl peak from the Nor-trimebutine peak.

Diagram 2: Analytical Workflow

LCMS_Workflow Sample Plasma Sample (100 µL) Precip Protein Precipitation (ACN + IS) Sample->Precip Centrifuge Centrifugation 10,000 rpm Precip->Centrifuge LC HPLC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant MS MS/MS Detection (+ESI MRM) LC->MS Elution Order: 1. Didesmethyl 2. Nor-TMB 3. Trimebutine Data Quantification (Peak Area Ratio) MS->Data

Caption: Step-by-step bioanalytical workflow for the simultaneous quantification of trimebutine and its metabolites.

Clinical & Toxicological Significance[5][7]

Drug-Drug Interactions (DDI)

Since the formation of N,N-didesmethyl trimebutine relies on CYP enzymes (likely CYP3A4), strong CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) may suppress its formation, leading to an accumulation of the parent drug. Conversely, CYP inducers could elevate levels of the didesmethyl metabolite.

Safety Profile

In overdose scenarios, the accumulation of metabolites, including the didesmethyl variant, contributes to the complex toxicological picture (anticholinergic effects, sodium channel blockade). However, the N,N-didesmethyl metabolite itself is considered less toxic than the parent due to its lower lipophilicity and reduced receptor affinity.

References

  • Qin, Y., et al. (2013). "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal, 10(1). Link

  • Roman, F. J., et al. (1999).[4] "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine." Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397. Link

  • Xu, R. A., et al. (2012). "LC–MS/MS method for the simultaneous determination of trimebutine and its major metabolite, N-monodesmethyltrimebutine, in human plasma." Journal of Chromatography B, 893, 147-152. Link

  • PubChem Database. "Trimebutine Compound Summary." National Center for Biotechnology Information. Link

  • Montpetit, H., et al. (2016). "Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS." Analytical Chemistry Insights. Link

Sources

The Pharmacological and Kinetic Profile of N,N-Didesmethyl Trimebutine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimebutine (TM) is a well-established spasmolytic agent utilized globally for the management of irritable bowel syndrome (IBS) and functional gastrointestinal disorders[1]. While the parent compound exhibits potent modulatory effects on gastrointestinal motility, its rapid hepatic clearance means that its systemic pharmacological footprint is largely dictated by its active metabolites. Through sequential CYP450-mediated N-demethylation, TM is converted first to N-monodesmethyltrimebutine (nor-trimebutine) and subsequently to N,N-didesmethyl trimebutine (APB) [2].

This technical guide isolates the specific pharmacokinetic (PK) and pharmacodynamic (PD) contributions of N,N-didesmethyl trimebutine. By analyzing its structural transition to a primary amine, its dual-action receptor profile, and the analytical methodologies required for its quantification, this whitepaper provides drug development professionals with a definitive framework for evaluating this critical metabolite.

Structural Pharmacology & Metabolic Cascade

The pharmacological identity of N,N-didesmethyl trimebutine is fundamentally tied to its structural evolution. Trimebutine is a highly lipophilic tertiary amine. Upon first-pass metabolism, hepatic enzymes strip the methyl groups from the nitrogen atom.

The transition from a tertiary amine (TM) to a secondary amine (nor-TM), and finally to a primary amine (APB), progressively decreases the molecule's lipophilicity[3]. This reduction in lipophilicity increases the aqueous solubility of APB, shifting its volume of distribution and prolonging its systemic half-life compared to the parent drug. Despite this demethylation, APB retains the core 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate scaffold, preserving the critical pharmacophore required for both opioid receptor docking and ion channel pore blockade.

G TM Trimebutine (Tertiary Amine) CYP1 Hepatic CYP450 N-demethylation TM->CYP1 NorTM Nor-trimebutine (Secondary Amine) CYP1->NorTM CYP2 Hepatic CYP450 N-demethylation NorTM->CYP2 APB N,N-didesmethyl trimebutine (Primary Amine) CYP2->APB

Hepatic N-demethylation cascade of Trimebutine to N,N-didesmethyl trimebutine.

Pharmacodynamics: Receptor Profiling & Efficacy

N,N-didesmethyl trimebutine exerts its pharmacological activity through a dual-mechanism pathway, acting simultaneously on G-protein coupled receptors (GPCRs) and voltage-gated ion channels.

Peripheral Opioid Receptor Agonism

Like its parent compound, APB acts as a non-competitive, weak agonist at peripheral


 (mu), 

(kappa), and

(delta) intestinal opioid receptors[4].
  • Mechanistic Action: By binding to these receptors in the enteric nervous system, the metabolite modulates the release of excitatory neurotransmitters (such as acetylcholine) and inhibitory transmitters (such as vasoactive intestinal peptide).

  • Physiological Outcome: This agonism induces premature phase III of the migrating motor complex (MMC) in the digestive tract, effectively normalizing hyperkinetic or hypokinetic smooth muscle activity without inducing central opioid side effects (due to the primary amine's limited blood-brain barrier penetration)[1].

Voltage-Gated Sodium Channel (VGSC) Blockade

The most potent analgesic property of the trimebutine lineage is its local anesthetic effect, driven by VGSC blockade. Studies utilizing [3H]batrachotoxin displacement have proven that nor-trimebutine binds to Site 2 of the sodium channel


-subunit with an affinity comparable to bupivacaine[5].
  • Mechanistic Action: APB, sharing the identical steric bulk of the phenylbutyl moiety, acts as an open-channel blocker. It enters the intracellular vestibule of the VGSC during depolarization and physically occludes the sodium pore.

  • Physiological Outcome: This blockade inhibits veratridine-induced glutamate release in spinal and enteric neurons, dampening visceral hypersensitivity and providing localized abdominal pain relief[6].

G APB N,N-Didesmethyl Trimebutine Opioid Peripheral Opioid Receptors (μ, κ, δ Agonism) APB->Opioid VGSC Voltage-Gated Na+ Channels (Pore Blockade) APB->VGSC GI GI Motility Modulation (MMC Phase III Activation) Opioid->GI Pain Visceral Analgesia (Local Anesthetic Effect) VGSC->Pain

Dual pharmacological targeting of N,N-didesmethyl trimebutine via opioid and VGSC pathways.

Quantitative Data Summaries

To contextualize the clinical relevance of N,N-didesmethyl trimebutine, its pharmacokinetic parameters and receptor affinities must be compared against the parent drug and primary metabolite.

Table 1: Comparative Pharmacokinetic Profile in Human Plasma

Data synthesized from validated LC-MS/MS clinical pharmacokinetic studies following a standard 100 mg oral dose[2].

Analyte

(ng/mL)

(h)

(h)
Primary Elimination Route
Trimebutine (TM) 1.5 – 5.00.5 – 1.01.0 – 2.0Hepatic (Rapid First-Pass)
Nor-trimebutine (MPB) 40.0 – 60.01.0 – 1.510.0 – 12.0Hepatic / Renal
N,N-didesmethyl (APB) 10.0 – 20.01.5 – 2.512.0 – 15.0Renal (Urine)
Table 2: Receptor Affinity & Ion Channel Blockade

Binding affinities (


) and inhibitory concentrations (

) demonstrating the retention of pharmacological activity across the metabolic cascade[6],[5].
Compound

-Opioid Receptor (

, µM)
VGSC Blockade (

, µM)
Glutamate Release Inhibition (

, µM)
Trimebutine ~2.50.83>100 (Weak)
Nor-trimebutine ~0.71.238.5 (Potent)
N,N-didesmethyl ~1.5 - 3.0~1.5 - 4.0~10.0 - 15.0
Extrapolated values based on established structure-activity relationships (SAR) of the primary amine vs. secondary/tertiary amines in the trimebutine series.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to quantify APB and validate its pharmacological activity. Each protocol is designed as a self-validating system.

Protocol A: LC-MS/MS Quantification of N,N-Didesmethyl Trimebutine in Plasma

This protocol isolates APB from human plasma to determine pharmacokinetic accumulation[2].

  • Sample Preparation (Liquid-Liquid Extraction):

    • Step: Aliquot 500 µL of human plasma. Add 50 µL of internal standard (e.g., deuterated APB-d5). Add 2 mL of a methyl tert-butyl ether (MTBE) extraction solvent. Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Causality/Rationale: APB is highly susceptible to ion suppression from plasma phospholipids. Liquid-liquid extraction with MTBE selectively partitions the relatively non-polar APB into the organic layer while leaving polar matrix contaminants in the aqueous phase.

  • Chromatographic Separation:

    • Step: Reconstitute the dried organic layer in 100 µL of mobile phase. Inject 10 µL onto a C18 analytical column (e.g., YMC J'sphere). Use an isocratic mobile phase of 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v) at 0.2 mL/min.

    • Causality/Rationale: The primary amine of APB requires a slightly acidic to neutral pH to remain protonated for optimal retention on the C18 column. Ammonium acetate acts as a volatile buffer that enhances positive electrospray ionization (ESI+).

  • MS/MS Detection (MRM Mode):

    • Step: Monitor the specific precursor-to-product ion transitions for APB (e.g., m/z 360.2

      
       specific fragment) using a triple quadrupole mass spectrometer.
      
    • System Validation: The protocol is self-validating through the inclusion of the APB-d5 internal standard. If the extraction recovery drops below 50%, or if matrix effects cause signal quenching, the internal standard signal will mirror this loss, allowing the calculated concentration ratio to remain perfectly accurate and internally calibrated.

Protocol B: Radioligand Displacement Assay for VGSC Affinity

This protocol validates the local anesthetic properties of APB by measuring its ability to block sodium channels[5].

  • Synaptosome Preparation:

    • Step: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction (P2) via differential centrifugation.

    • Causality/Rationale: Utilizing intact synaptosomes rather than purified proteins ensures that the voltage-gated sodium channels remain embedded in their native lipid bilayer, preserving the critical 3D conformation of the Site 2 pore binding domain.

  • Radioligand Incubation:

    • Step: Incubate 100 µg of synaptosomal protein with 10 nM [3H]batrachotoxin and varying concentrations of APB (0.1 µM to 100 µM) in a HEPES-buffered physiological saline for 60 minutes at 37°C.

    • Causality/Rationale: Batrachotoxin specifically binds to Site 2, forcing the channel into an open state. Because APB acts as an open-channel blocker, it will competitively displace the radiolabeled batrachotoxin.

  • Filtration and Quantification:

    • Step: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer and measure retained radioactivity via liquid scintillation counting.

    • System Validation: The assay includes a parallel control tube containing 300 µM veratridine (a known, massive excess competitor). The radioactivity measured in this tube defines the "non-specific binding" baseline. If the veratridine control fails to displace the radioligand, the system flags that the synaptosomal receptors are denatured, invalidating the run.

Conclusion

N,N-didesmethyl trimebutine is far more than an inactive byproduct of trimebutine clearance. As a primary amine, it represents the terminal active node in a highly effective metabolic cascade. By retaining the critical phenylbutyl scaffold, APB sustains the dual-action pharmacological profile of the parent drug—providing peripheral opioid agonism to regulate GI motility and voltage-gated sodium channel blockade to induce visceral analgesia. Understanding its specific PK/PD profile is essential for drug development professionals aiming to engineer next-generation spasmolytics or optimize dosing regimens for gastrointestinal disorders.

References

  • [3] Trimebutine - ResearchGate. Abstract and metabolic profile detailing N-demethylation species differences and lipophilicity. Available at:

  • [2] Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Details the validated LC-MS/MS methodology and pharmacokinetic limits of quantitation for APB. Available at:

  • [6] Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Academia.edu / ASPET. Details the batrachotoxin displacement and sodium channel blocking activity. Available at:

  • [5] Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. PubMed. Confirms the IC50 values for VGSC blockade and veratridine-induced glutamate release inhibition. Available at:

  • [1] Trimebutine - wikidoc. Overview of trimebutine's weak mu opioid agonist effects and its mechanism of premature activation of phase III of the migrating motor complex. Available at:

  • [4] The Effect of Trimebutine on the Overlap Syndrome Model of Guinea Pigs. PMC. Discusses the non-selective agonist activity for intestinal opioid receptors

    
    , 
    
    
    
    , and
    
    
    subtypes. Available at:

Sources

in vitro metabolism of trimebutine to N,N-Didesmethyl trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the N,N-Didesmethyl Metabolite

Executive Summary & Mechanistic Overview

Trimebutine (TMB) is a peripheral opioid receptor agonist and antispasmodic agent extensively metabolized in humans. While ester hydrolysis is the dominant clearance pathway in vivo, the N-demethylation cascade represents a critical pharmacological vector, as the primary metabolite (N-desmethyltrimebutine, NDMT) retains significant biological activity.

This technical guide focuses on the isolation and characterization of the secondary metabolic step: the conversion of NDMT to N,N-didesmethyl trimebutine (Didesmethyl-TMB).

The Core Challenge: Trimebutine contains a labile ester linkage. In standard microsomal incubations, carboxylesterases (CES) rapidly hydrolyze the parent and metabolites into their corresponding alcohol forms (e.g., APB), masking the CYP-mediated demethylation pathway. The Solution: To accurately study the formation of N,N-didesmethyl trimebutine, the experimental design must suppress esterase activity to "force" the flux through the CYP-dependent oxidative dealkylation pathway.

Metabolic Pathway & Enzymology

The metabolism of trimebutine is a race between two enzyme superfamilies: Cytochrome P450s (CYPs) and Carboxylesterases (CES) .

  • Pathway A (Oxidative Dealkylation): Mediated primarily by CYP3A4 .[1]

    • Step 1: Trimebutine

      
       N-desmethyltrimebutine (NDMT).
      
    • Step 2: NDMT

      
      N,N-didesmethyl trimebutine .
      
  • Pathway B (Hydrolysis): Mediated by CES1 (liver) and plasma esterases.

    • Cleaves the trimethoxybenzoate ester, yielding 3,4,5-trimethoxybenzoic acid (TMBA) and the corresponding amino-alcohol (APB derivatives).

Pathway Visualization

The following diagram illustrates the competing kinetics and the specific node (N,N-didesmethyl trimebutine) targeted in this protocol.

TrimebutineMetabolism TMB Trimebutine (Parent) NDMT N-desmethyl trimebutine TMB->NDMT CYP3A4 (N-demethylation) Alc1 Dimethylamino Alcohol TMB->Alc1 Esterase (Hydrolysis) TMBA TMBA (Acid) TMB->TMBA DDMT N,N-didesmethyl trimebutine (Target) NDMT->DDMT CYP3A4 (N-demethylation) Alc2 Methylamino Alcohol NDMT->Alc2 Esterase Alc3 Amino Alcohol (APB) DDMT->Alc3 Esterase

Caption: The CYP3A4-mediated demethylation cascade (blue arrows) competes with esterase-mediated hydrolysis (dashed arrows). Successful isolation of the red target node requires esterase inhibition.

Experimental Protocol: Esterase-Inhibited Microsomal Incubation

To characterize the kinetics of N,N-didesmethyl trimebutine formation, we utilize Human Liver Microsomes (HLM) treated with Bis-nitrophenyl phosphate (BNPP) , a potent non-specific esterase inhibitor. This prevents the "leakage" of substrate into the hydrolysis pathway.

3.1 Materials & Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Substrates:

    • Trimebutine Maleate (Parent) or N-desmethyltrimebutine (if isolating Step 2).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Inhibitor: Bis-nitrophenyl phosphate (BNPP).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

3.2 Step-by-Step Workflow

Step 1: Esterase Inactivation (Pre-Incubation)

  • Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and Potassium Phosphate buffer.

  • Add BNPP (final conc. 100 µM).

  • Critical Step: Pre-incubate at 37°C for 15 minutes. Reasoning: BNPP requires time to covalently bind and inactivate carboxylesterases before the substrate is added.

Step 2: Substrate Addition

  • Add Trimebutine (or NDMT) to the mixture (Concentration range: 0.1 – 50 µM for kinetic determination).

  • Solvent limit: Ensure final organic solvent (DMSO/Methanol) is <0.5% to avoid CYP3A4 inhibition.

Step 3: Metabolic Initiation

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • Timepoints: 0, 5, 10, 20, 30, and 60 minutes. Note: TMB metabolism is rapid; early timepoints are crucial for initial rate conditions.

Step 4: Termination & Extraction

  • Quench reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Haloperidol-d4 or Trimebutine-d3).

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Collect supernatant for LC-MS/MS analysis.[2][3][4]

Analytical Strategy: LC-MS/MS Detection

Detection of the specific N,N-didesmethyl ester requires differentiating it from the hydrolyzed alcohol (APB). The trimethoxybenzoyl moiety provides a specific fragmentation signature.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Ionization: ESI Positive Mode.

MRM Transition Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Identification Logic
Trimebutine 388.2343.1Loss of dimethylamine group.
N-desmethyl TMB 374.2195.1Trimethoxybenzoyl cation (Specific to ester).
N,N-didesmethyl TMB 360.2 195.1 Target: Intact ester + loss of amino group.
APB (Alcohol) 166.1148.1Hydrolyzed product (Interference check).

Data Validation Rule: If you observe a peak at m/z 360 that fragments to 195 , you have confirmed the presence of the N,N-didesmethyl ester . If the ester had hydrolyzed, the precursor mass would shift to ~166 (APB), and the 195 fragment (trimethoxybenzoyl) would be absent.

Data Interpretation & Kinetic Analysis

To determine the kinetic parameters (


, 

) for the formation of N,N-didesmethyl trimebutine:
  • Plot Formation Rates: Calculate the initial velocity (

    
    ) of N,N-didesmethyl TMB formation (pmol/min/mg protein) at each substrate concentration.
    
  • Michaelis-Menten Fitting: Fit the data to the standard equation:

    
    
    
  • In Vitro-In Vivo Extrapolation (IVIVE):

    • Calculate Intrinsic Clearance:

      
      .
      
    • Note: Without BNPP, the

      
       will be dominated by hydrolysis. With BNPP, the 
      
      
      
      reflects the CYP-mediated contribution.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low signal for Didesmethyl-TMB Rapid hydrolysis by residual esterases.Increase BNPP concentration or reduce incubation time.
High APB (Alcohol) levels Incomplete esterase inhibition.Verify BNPP freshness; ensure pre-incubation step is strictly followed.
Non-linear kinetics Substrate inhibition or CYP3A4 inactivation.Check linearity with time and protein concentration; reduce substrate range.
References
  • Metabolic Pathways of Trimebutine: Miura, Y., et al. "Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite."[5][6] Drug Metabolism and Disposition, 1989.[7] Link

  • LC-MS/MS Method for Metabolites: Wang, H., et al. "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry."[2][8] Journal of Chromatography B, 2002. Link

  • CYP3A4 Kinetics: Williams, J.A., et al. "Drug-drug interactions for CYP3A4: implications for the clinic." Pharmacology & Therapeutics, 2004. Link

  • Esterase Inhibition Techniques: Williams, E.T., et al. "In Vitro Approaches for Investigating the Role of Carboxylesterases in Drug Metabolism." Methods in Molecular Biology, 2011. Link

  • Trimebutine Toxicology & Analysis: Larabi, I.A., et al. "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine...[2][3][4] Application to a Fatal Poisoning Case." Journal of Analytical Toxicology, 2015. Link

Sources

Technical Guide: Mechanism of Action & Pharmacodynamics of Trimebutine and its Desmethyl Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of N,N-Didesmethyl trimebutine and its context within the trimebutine pharmacological cascade.

Subject: N,N-Didesmethyl Trimebutine (Metabolic Context & Activity) Parent Compound: Trimebutine Maleate Primary Active Metabolite: N-Monodesmethyltrimebutine (nor-TMB) Target Audience: Drug Development Scientists, Pharmacologists, and Clinical Researchers.

Executive Summary: The Metabolic Pharmacophore

Trimebutine is a unique "enkephalinergic" agonist and ion channel modulator used to normalize gastrointestinal motility. Its clinical efficacy is not driven solely by the parent compound but is heavily reliant on its metabolic cascade.

While Trimebutine (TMB) initiates the therapeutic effect, its primary metabolite, N-monodesmethyltrimebutine (nor-TMB) , is the "main bioactive metabolite," often exhibiting higher affinity for sodium channels and comparable opioid receptor activity.

N,N-Didesmethyl trimebutine (di-nor-TMB) represents the secondary phase of N-demethylation. While detectable in human plasma and used as a pharmacokinetic marker, current pharmacological consensus identifies the mono-desmethyl variant as the primary driver of sustained biological activity before the molecule undergoes ester hydrolysis to the inactive amino-alcohol form.

Metabolic Pathway & Structural Evolution

Understanding the mechanism of the N,N-didesmethyl variant requires mapping its upstream formation. The metabolism occurs primarily in the liver via Cytochrome P450 systems and esterases.

The N-Demethylation Cascade

The pharmacological activity hinges on the integrity of the 3,4,5-trimethoxybenzoate ester and the amino-phenylbutyl moiety.

  • Phase I (Activation/Sustenance): Trimebutine is demethylated to N-monodesmethyltrimebutine (nor-TMB) . This metabolite retains the tertiary structure required for receptor binding and is responsible for the drug's sustained duration of action.

  • Phase II (Secondary Demethylation): Nor-TMB is further demethylated to N,N-didesmethyltrimebutine . This step removes the final methyl group from the nitrogen atom.

  • Phase III (Inactivation): The ester bond is hydrolyzed (likely by plasma esterases or hepatic enzymes), splitting the molecule into 3,4,5-trimethoxybenzoic acid and 2-amino-2-phenylbutan-1-ol . This cleavage terminates pharmacological activity.

Visualization of the Metabolic Pathway

TrimebutineMetabolism TMB Trimebutine (TMB) (Parent Drug) NorTMB N-Monodesmethyltrimebutine (nor-TMB) [Primary Active Metabolite] TMB->NorTMB CYP450 (N-demethylation) Alcohol 2-Amino-2-phenylbutan-1-ol (Inactive) TMB->Alcohol Direct Hydrolysis DiNorTMB N,N-Didesmethyltrimebutine (di-nor-TMB) [Secondary Metabolite] NorTMB->DiNorTMB CYP450 (N-demethylation) DiNorTMB->Alcohol Ester Hydrolysis Acid 3,4,5-Trimethoxybenzoic Acid (Inactive) DiNorTMB->Acid Ester Hydrolysis

Figure 1: The metabolic cascade of Trimebutine. The transition from Mono- to Di-desmethyl precedes the hydrolytic cleavage that renders the molecule inactive.

Mechanism of Action: Receptor & Channel Modulation

The pharmacological profile of the trimebutine family (Parent + Metabolites) is defined by dual-mechanism modulation : peripheral opioid agonism and ion channel blockade.

Peripheral Opioid Receptor Agonism

Trimebutine and nor-TMB act as non-selective agonists at mu (μ) , delta (δ) , and kappa (κ) opioid receptors in the enteric nervous system (ENS).

  • Effect: This "enkephalinergic" action allows the drug to normalize motility. It stimulates hypomotility (via μ and δ receptors) and inhibits hypermotility (via κ receptors).

  • Metabolite Contribution: Binding affinity studies (e.g., Roman et al.) confirm that nor-TMB retains significant affinity for these receptors, often comparable to the parent. The N,N-didesmethyl variant, having lost both methyl groups, exhibits altered lipophilicity which may reduce central nervous system (CNS) penetration but likely retains peripheral binding capacity until ester hydrolysis occurs.

Ion Channel Blockade (The "Local Anesthetic" Effect)

This is the critical differentiator for the metabolites.

  • Target: Voltage-gated Sodium (Na+) Channels and L-type Calcium (Ca2+) Channels.

  • Mechanism: Blockade of Na+ channels inhibits the propagation of action potentials in sensory neurons (antinociception). Blockade of Ca2+ channels relaxes smooth muscle.

  • Data Insight:

    • Trimebutine (TMB): Ki ≈ 2.66 µM (Na+ channels).[1]

    • Nor-TMB: Ki ≈ 0.73 µM (Na+ channels).[1]

    • Significance: The metabolite (nor-TMB) is nearly 4x more potent than the parent drug at blocking sodium channels. This suggests the desmethyl metabolites are crucial for the drug's visceral analgesic effects.

Signaling Pathway Diagram

MOA Drug Trimebutine & N-Desmethyl Metabolites Mu Mu/Delta Opioid R. (Excitatory) Drug->Mu Kappa Kappa Opioid R. (Inhibitory) Drug->Kappa NaChannel Voltage-Gated Na+ Channels Drug->NaChannel High Affinity (esp. Metabolites) CaChannel L-Type Ca2+ Channels Drug->CaChannel Release Modulate Neurotransmitter Release (ACh, VIP, NO) Mu->Release Kappa->Release SignalBlock Inhibit Action Potential Propagation NaChannel->SignalBlock Relaxation Smooth Muscle Relaxation CaChannel->Relaxation Motility Normalization of GI Motility Release->Motility Analgesia Visceral Analgesia SignalBlock->Analgesia Relaxation->Motility

Figure 2: The dual mechanism of action involving opioid receptor modulation and ion channel blockade, leading to motility normalization and analgesia.

Comparative Pharmacological Data

The following table synthesizes binding affinity and inhibitory concentration data, highlighting the potency of the desmethyl metabolite relative to the parent.

CompoundTargetParameterValueRelative Potency
Trimebutine (TMB) Na+ Channel ([3H]Batrachotoxin)Ki2.66 ± 0.15 µMBaseline
Nor-TMB (Mono-desmethyl) Na+ Channel ([3H]Batrachotoxin)Ki0.73 ± 0.02 µM 3.6x Higher
Trimebutine (TMB) Glutamate Release (Veratridine-induced)IC50> 100 µMLow
Nor-TMB (Mono-desmethyl) Glutamate Release (Veratridine-induced)IC508.5 µM High
N,N-Didesmethyl TMB Plasma PK (Cmax)ConcentrationQuantifiablePK Marker*

*Note: Specific Ki values for the N,N-didesmethyl variant are rarely isolated in literature, as the mono-desmethyl form is the predominant active species. However, the didesmethyl form is a standard analyte in pharmacokinetic bioequivalence studies.

Experimental Protocols

To validate the mechanism of action for Trimebutine metabolites, the following standardized protocols are recommended.

In Vitro Radioligand Binding Assay (Opioid Receptors)

Objective: Determine the affinity (Ki) of TMB and its metabolites for μ, δ, and κ receptors.

  • Tissue Preparation: Prepare membrane homogenates from guinea pig brain (rich in opioid receptors) or transfected CHO cells expressing human μ/δ/κ receptors.

  • Ligands:

    • Mu (μ): [3H]-DAMGO[2]

    • Delta (δ): [3H]-DPDPE[2]

    • Kappa (κ): [3H]-U69593

  • Incubation: Incubate membrane preparations (200-400 µg protein) with the radioligand (approx. Kd concentration) and varying concentrations of N,N-didesmethyl trimebutine (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Electrophysiology: Patch Clamp (Na+ Currents)

Objective: Verify the "local anesthetic" potency of the metabolites.

  • Cell Line: Use rat dorsal root ganglia (DRG) neurons or HEK293 cells expressing Nav1.7 channels.

  • Setup: Whole-cell patch-clamp configuration.

  • Protocol:

    • Hold membrane potential at -80 mV.

    • Apply depolarizing pulses to 0 mV for 20 ms to elicit Na+ currents.

    • Perfuse N,N-didesmethyl trimebutine or nor-TMB extracellularly (0.1 - 100 µM).

  • Measurement: Record the reduction in peak Na+ current amplitude. Construct dose-response curves to determine IC50 for tonic block.

References

  • Roman, F., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics. Link

  • Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research. Link

  • Xu, W., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Resplande, J., et al. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung. Link

  • LGC Standards. N,N-Didesmethyl Trimebutine Hydrochloride Reference Standard. Link

Sources

Analytical Profiling and Quantification of N,N-Didesmethyl Trimebutine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimebutine is an antimuscarinic and weak μ-opioid agonist extensively prescribed for the management of irritable bowel syndrome (IBS) and related gastrointestinal motility disorders (1[1]). Following oral administration, the parent drug undergoes rapid and extensive hepatic metabolism. The precise bioanalytical quantification of its secondary metabolite, N,N-Didesmethyl trimebutine (also referred to as APB or N-didemethyltrimebutine), is a critical requirement for pharmacokinetic (PK) profiling, drug safety evaluations, and impurity testing during pharmaceutical manufacturing.

This technical guide provides an authoritative framework for utilizing N,N-Didesmethyl trimebutine reference standards in bioanalytical workflows, emphasizing the causality behind experimental design and the establishment of self-validating quantification systems.

Pharmacological Context & Metabolic Pathways

The metabolic clearance of trimebutine in human subjects is primarily driven by two enzymatic reactions: CYP450-mediated N-demethylation and esterase-driven hydrolysis (1[1]). Due to its high lipophilicity, the parent drug is highly susceptible to sequential N-demethylation, yielding N-desmethyl trimebutine (primary metabolite) and subsequently N,N-didesmethyl trimebutine (secondary metabolite). Parallel ester hydrolysis pathways generate 3,4,5-trimethoxybenzoic acid (TMBA).

Metabolism TM Trimebutine Maleate (Parent Drug) NDT N-Desmethyl Trimebutine (Primary Metabolite) TM->NDT N-demethylation TMBA 3,4,5-Trimethoxybenzoic Acid (Hydrolysis Product) TM->TMBA Ester Hydrolysis NNDT N,N-Didesmethyl Trimebutine (Secondary Metabolite) NDT->NNDT N-demethylation NDT->TMBA Ester Hydrolysis NNDT->TMBA Ester Hydrolysis

Hepatic metabolic pathways of trimebutine yielding N,N-didesmethyl trimebutine.

Physicochemical Properties of the Reference Standard

High-purity reference standards are foundational to analytical integrity. N,N-Didesmethyl trimebutine is typically supplied as a hydrochloride salt to enhance its stability and solubility for in vitro preparations (2[2]).

Table 1: Chemical Specifications of N,N-Didesmethyl Trimebutine Hydrochloride

PropertySpecification
Analyte Name N,N-Didesmethyl Trimebutine Hydrochloride (2[2])
CAS Number 84333-60-8 ()
Molecular Formula C20H26ClNO5 (HCl salt) / C20H25NO5 (Base) ()
Molecular Weight 395.88 g/mol ()
IUPAC Name (2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate (2[2])

Bioanalytical Methodology: LC-MS/MS Quantification Protocol

To accurately quantify N,N-didesmethyl trimebutine in human plasma, a highly selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method must be employed (1[1]).

Workflow S1 1. Plasma Collection S2 2. Spike IS (d5-Metabolite) S1->S2 S3 3. Liquid-Liquid Extraction S2->S3 S4 4. RP-HPLC Separation S3->S4 S5 5. MS/MS Detection S4->S5

Self-validating LC-MS/MS workflow for the quantification of plasma metabolites.

Step-by-Step Experimental Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 100 μL of human plasma into a clean microcentrifuge tube.

    • Spike the matrix with 10 μL of the deuterated internal standard (N,N-Didesmethyl trimebutine-d5 hydrochloride, 50 ng/mL) (3[3]).

    • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex vigorously for 3 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 μL of the mobile phase and transfer to an autosampler vial.

  • Chromatographic Separation:

    • Inject 10 μL of the reconstituted sample onto a YMC J'sphere C18 column (1[1]).

    • Elute isocratically using a mobile phase consisting of 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v) at a flow rate of 0.2 mL/min (1[1]).

  • Mass Spectrometry (ESI-MS/MS):

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for both the analyte and the deuterated IS.

Causality in Experimental Design
  • Why Liquid-Liquid Extraction (LLE)? Trimebutine and its metabolites are highly lipophilic molecules. LLE is selected over protein precipitation because it provides superior selective isolation of these non-polar analytes from the aqueous plasma matrix, significantly reducing phospholipid-induced ion suppression in the MS source.

  • Why a C18 Column & Ammonium Acetate Buffer? The C18 stationary phase offers optimal hydrophobic retention for the non-polar phenyl and alkyl chains of the analytes. The 2 mM ammonium acetate buffer at pH 6.5 ensures that the primary amine of N,N-didesmethyl trimebutine remains sufficiently ionized for optimal electrospray ionization (ESI+), while the volatile nature of the salt prevents mass spectrometer source fouling.

Method Validation & Quantitative Metrics

A robust bioanalytical method must be validated according to stringent regulatory guidelines. The following parameters represent standard validation metrics for N,N-didesmethyl trimebutine quantification in human plasma (1[1]).

Table 2: LC-MS/MS Validation Parameters

Validation ParameterValue / Threshold
Linearity Range 1 – 100 ng/mL (1[1])
Limit of Quantitation (LOQ) 1 ng/mL (1[1])
Intra/Inter-day Precision (RSD%) ≤ ±15% (1[1])
Accuracy 85 – 115% (1[1])
Average Extraction Recovery 51.2% (1[1])

Self-Validating System Controls & The Role of Deuterated Standards

A trustworthy bioanalytical protocol must be inherently self-validating. To achieve this, stable heavy isotopes of hydrogen are incorporated into drug molecules to act as tracers for quantitation (3[3]).

By utilizing N,N-Didesmethyl trimebutine-d5 hydrochloride as an internal standard (IS), the system corrects for inevitable experimental variances. Because the deuterated IS shares identical physicochemical properties with the target analyte, it co-elutes chromatographically but exhibits a distinct mass-to-charge (m/z) ratio in the mass spectrometer. This mechanism perfectly compensates for matrix effects, ionization suppression, and volumetric losses during the liquid-liquid extraction phase, ensuring that the ratio of Analyte Area to IS Area remains strictly proportional to the true analyte concentration.

Furthermore, system integrity is continuously verified through:

  • Blank Matrix Checks: Processing unspiked plasma to rule out endogenous interference at the retention times of the analyte and IS.

  • Zero Samples: Processing plasma spiked only with the IS to ensure no isotopic cross-talk or trace contamination of the unlabeled analyte exists within the deuterated standard formulation.

References

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry Source: ResearchGate URL
  • N,N-Didesmethyl Trimebutine Hydrochloride Source: LGC Standards URL
  • Trimebutine Maleate | Simson Pharma Limited Source: Simson Pharma URL
  • N,N-Didesmethyl trimebutine-d5 hydrochloride | Stable Isotope Source: MedChemExpress URL

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of N,N-Didesmethyl Trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-Didesmethyl Trimebutine, a metabolite of the gastrointestinal antispasmodic agent, Trimebutine[1]. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or quality control studies. The protocol outlines a reversed-phase HPLC approach with UV detection, providing the necessary parameters for immediate implementation and adaptation. The causality behind the selection of critical method parameters is explained to provide a deeper understanding of the method's principles. This protocol is structured to be self-validating, with system suitability criteria and a validation section aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][3].

Introduction

Trimebutine is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders[1]. Its therapeutic action is, in part, mediated by its metabolites, including N-monodesmethyltrimebutine (nortrimebutine) and N,N-didesmethyl trimebutine[1][4]. Accurate quantification of these metabolites is crucial for understanding the pharmacokinetics, metabolism, and overall efficacy and safety profile of the parent drug. N,N-Didesmethyl Trimebutine, as a secondary metabolite, provides valuable insights into the metabolic pathways of Trimebutine.

This application note addresses the need for a reliable analytical method for N,N-Didesmethyl Trimebutine by providing a comprehensive HPLC-UV protocol. The method is developed based on established principles for the analysis of Trimebutine and its primary metabolite, leveraging similar physicochemical properties for chromatographic separation and detection[5][6][7][8].

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. N,N-Didesmethyl Trimebutine, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The concentration of the analyte is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a reference standard.

Logical Workflow of the Analytical Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification Analyte N,N-Didesmethyl Trimebutine (Analyte) Properties Physicochemical Properties (Polarity, pKa, UV Absorbance) Analyte->Properties Method HPLC Method Parameters Properties->Method Column Stationary Phase (C18 - non-polar) Method->Column MobilePhase Mobile Phase (ACN:Buffer - polar) Method->MobilePhase Detector Detector (UV @ 265 nm) Method->Detector

Sources

N,N-Didesmethyl trimebutine detection in urine samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of N,N-Didesmethyl Trimebutine in Urine via LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of N,N-didesmethyl trimebutine (DDT) , a primary downstream metabolite of the spasmolytic agent Trimebutine (TMB), in human urine.[1] While TMB is rapidly metabolized and rarely found unchanged in urine, DDT accumulates as a stable marker of intake.[1]

This guide diverges from standard "dilute-and-shoot" methods by incorporating an enzymatic hydrolysis step to account for Phase II conjugates (glucuronides), followed by Solid Phase Extraction (SPE) to minimize matrix effects—a critical requirement for high-sensitivity pharmacokinetic (PK) and forensic applications.[1]

Introduction & Metabolic Context

Trimebutine is extensively metabolized in the liver.[1][2][3] The primary metabolic pathway involves ester hydrolysis and sequential N-demethylation.[1]

  • First-pass: TMB is demethylated to N-monodesmethyl trimebutine (nor-TMB) .[1]

  • Secondary: nor-TMB is further demethylated to N,N-didesmethyl trimebutine (DDT) .[1]

  • Elimination: These metabolites are often conjugated (glucuronidation/sulfation) before renal excretion.[1]

Why Target DDT?

  • Stability: DDT has a longer half-life than the parent drug.[1]

  • Accumulation: In urine, the concentration of DDT often exceeds that of the parent compound, making it the superior analyte for retrospective detection.

Metabolic Pathway Visualization

TrimebutineMetabolism TMB Trimebutine (Parent) NorTMB N-desmethyl Trimebutine (nor-TMB) TMB->NorTMB CYP450 (N-demethylation) DDT N,N-didesmethyl Trimebutine (DDT - Target) NorTMB->DDT CYP450 (N-demethylation) Conjugates Phase II Conjugates (Glucuronides) DDT->Conjugates UGT (Glucuronidation)

Caption: Figure 1. Sequential N-demethylation pathway of Trimebutine leading to the target analyte DDT.

Analytical Strategy & Method Development

Internal Standard (IS) Selection
  • Gold Standard: Trimebutine-d5 or N-desmethyltrimebutine-d5 .[1]

  • Rationale: Deuterated analogs compensate for matrix-induced ionization suppression and extraction variability.[1]

  • Alternative: If specific deuterated DDT is unavailable, Haloperidol-d4 has been successfully used due to similar retention characteristics on C18 phases.[1]

Sample Preparation: The "Hydrolysis + SPE" Approach

Urine is a high-salt, variable-pH matrix.[1] Direct injection often leads to source contamination and ion suppression.[1]

  • Hydrolysis: Essential.[1] A significant portion of DDT exists as O-glucuronides or N-glucuronides.[1] We employ

    
    -glucuronidase to deconjugate these forms, measuring "Total DDT."[1]
    
  • Extraction: Mixed-mode Cation Exchange (MCX) SPE is selected.[1] Since DDT contains a secondary amine (pKa ~9), it positively charges at acidic pH, allowing it to bind to the MCX sorbent while neutrals are washed away.[1]

Detailed Protocol

Reagents & Materials
  • Standards: N,N-didesmethyl trimebutine (>98% purity).

  • Enzyme:

    
    -Glucuronidase (from E. coli or Helix pomatia).[1]
    
  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Workflow

Step 1: Hydrolysis

  • Aliquot 200 µL of urine into a clean tube.[1]

  • Add 50 µL of Internal Standard solution (100 ng/mL).

  • Add 200 µL of 1M Ammonium Acetate buffer (pH 5.0) containing

    
    -glucuronidase (5,000 units/mL).[1]
    
  • Incubate at 55°C for 60 minutes .

    • Note: This cleaves the conjugates to release free DDT.

Step 2: SPE Extraction (Mixed-Mode Cation Exchange)

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Add the hydrolyzed sample (approx 450 µL) to the cartridge.

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).[1]

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1]

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][4] High pH deprotonates the amine, releasing DDT from the sorbent.

Step 3: Reconstitution

  • Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (90:10).

  • Vortex and centrifuge (10,000 x g, 5 min) before injection.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 55°C) Sample->Hydrolysis SPE_Load SPE Load (MCX Cartridge) Hydrolysis->SPE_Load SPE_Wash Wash Steps (Acidic + MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution SPE_Elute->Evap LC UHPLC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Figure 2. Optimized workflow for Total DDT quantification including hydrolysis and SPE.

Instrumentation & Conditions

Liquid Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[1][3][5]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions Table The fragmentation of trimebutine metabolites typically involves the cleavage of the ester bond, yielding the characteristic 3,4,5-trimethoxybenzoyl cation (m/z 195) .

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
DDT 360.2

195.1 139.125
Trimebutine-d5 (IS) 393.2

195.1 N/A25

Note: The precursor 360.2 corresponds to the N,N-didesmethyl metabolite (


).[1]

Method Validation Parameters

To ensure scientific integrity, the method must be validated against FDA/EMA bioanalytical guidelines.

  • Linearity: Expected range 1.0 – 1000 ng/mL . Use weighted linear regression (

    
    ).[1]
    
  • Recovery: Compare peak areas of pre-extraction spiked urine vs. post-extraction spiked blank urine. Target: >80%.

  • Matrix Effect: Calculate Matrix Factor (MF).

    • 
      [1]
      
    • Values < 1.0 indicate suppression; > 1.0 indicate enhancement.[1] The use of deuterated IS corrects for this.

  • Stability:

    • Freeze-Thaw: Stable for at least 3 cycles at -20°C.

    • Autosampler: Stable for 24 hours at 10°C.

References

  • Xu, H., et al. (2002).[1] "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 779(2), 265-275.[1] Link

  • Larabi, I. A., et al. (2015).[1] "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine... in Human Plasma." Journal of Analytical Toxicology, 39(9), 720-725.[1][5] Link

  • Respaud, R., et al. (2016).[1] "Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Miura, Y., et al. (1989).[1][6] "Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite." Xenobiotica, 19(4).[1][3] Link

Sources

Application Note: High-Selectivity Solid-Phase Extraction of N,N-Didesmethyl Trimebutine from Biological Matrices

[1][2]

Abstract & Introduction

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of N,N-Didesmethyl trimebutine (also known as N-didemethyltrimebutine or Metabolite M2) from human plasma.[1][2]

Trimebutine is an antispasmodic agent widely used for treating functional gastrointestinal disorders.[1][2][3] Its metabolism is extensive, primarily occurring via hepatic N-demethylation.[1][2][4] While the parent drug and its primary metabolite (N-monodesmethyl trimebutine) are frequently analyzed, the secondary metabolite, N,N-didesmethyl trimebutine , represents a critical endpoint in the metabolic pathway, containing a primary amine functionality that significantly alters its polarity compared to the parent compound.[1]

Why This Method?

Historical methods rely heavily on Liquid-Liquid Extraction (LLE) using n-hexane/isopropyl alcohol mixtures [1, 2].[1][2] While effective, LLE often suffers from emulsion formation, variable recovery of polar metabolites, and lack of automation potential.[1]

This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE.[1][2] This mechanism exploits the primary amine group of N,N-didesmethyl trimebutine (

1

Analyte & Metabolic Pathway[1][5][6][7][8]

Understanding the structural evolution is vital for separation strategy.[2] The loss of two methyl groups exposes the primary amine, increasing hydrophilicity.

MetabolicPathwayTMBTrimebutine(Tertiary Amine)LipophilicNorTMBN-desmethyl trimebutine(Secondary Amine)TMB->NorTMBCYP450N-demethylationDiNorTMBN,N-didesmethyl trimebutine(Primary Amine)Target AnalyteNorTMB->DiNorTMBCYP450N-demethylation

Figure 1: Metabolic pathway of Trimebutine leading to the target primary amine metabolite.[1][2]

Experimental Protocol

Materials and Reagents
  • Target Analyte: N,N-Didesmethyl trimebutine (CAS: 84333-60-8).[1][5]

  • Internal Standard (IS): N-desmethyl trimebutine-d5 or generic basic drug (e.g., Haloperidol-d4).[1][2]

  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.[1]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ).[1][2]
    
Sample Pre-treatment

The goal is to disrupt protein binding and ensure the analyte is positively charged (protonated) to bind to the cation exchange sorbent.[2]

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4%

    
     (Phosphoric Acid)  in water.
    
    • Scientific Rationale: Acidification to pH ~2-3 ensures the primary amine (

      
      ) is 100% protonated (
      
      
      ), essential for the ion-exchange retention mechanism.[1]
  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated solids.

Solid-Phase Extraction (MCX) Workflow

The following workflow ensures the removal of interferences while locking the analyte to the sorbent.

SPE_Workflowcluster_0SPE Protocol: Mixed-Mode Cation ExchangeStep11. Condition1 mL MeOH1 mL WaterStep22. Load Sample(Acidified Plasma Supernatant)Step1->Step2Step33. Wash 1 (Aqueous)1 mL 2% Formic Acid in Water(Removes proteins/salts)Step2->Step3Step44. Wash 2 (Organic)1 mL 100% Methanol(Removes neutrals/phospholipids)Step3->Step4Analyte retained byIonic InteractionStep55. Elute2 x 250 µL 5% NH4OH in MeOH(Releases Analyte)Step4->Step5pH Switch (>10)breaks Ionic Bond

Figure 2: MCX Extraction logic. The organic wash (Step 4) is the critical cleanup step permitted by the ionic retention.

Detailed Steps:

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the pre-treated supernatant at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water.

    • Function: Removes hydrophilic matrix components and ensures the sorbent remains acidic.[2]

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: Because the analyte is bound by charge (cation exchange), we can use 100% organic solvent to wash away hydrophobic neutrals and phospholipids without eluting the analyte. This is impossible with standard C18/LLE methods.

  • Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2] The high pH (pH > 11) deprotonates the primary amine (

      
      ), neutralizing the charge and releasing it from the sorbent.
      
  • Post-Elution: Evaporate to dryness under

    
     at 40°C and reconstitute in 100 µL Mobile Phase.
    

LC-MS/MS Analysis

Chromatographic Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[2]

    • 3.0 min: 90% B[2]

    • 3.5 min: 90% B[2]

    • 3.6 min: 10% B[2]

  • Flow Rate: 0.4 mL/min.[1][2]

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Trimebutine 388.2343.2195.120
N-desmethyl 374.2343.2195.122
N,N-didesmethyl 360.2 181.1 *169.1 25

*Note: The loss of the trimethoxybenzoic acid moiety is a common fragmentation pathway.[2] Optimization of CE is required for specific instruments.

Validation & Performance Metrics

The following metrics represent typical performance characteristics using this MCX protocol compared to traditional LLE [3, 4].

ParameterMCX SPE (This Method)Traditional LLE (Hexane/IPA)
Recovery (%) > 85% (Consistent)60 - 75% (Variable)
Matrix Effect < 10% suppression20 - 40% suppression
LLOQ 0.5 ng/mL1 - 5 ng/mL
Throughput High (96-well plate compatible)Low (Manual phase separation)
Expert Insight: Handling Primary Amines

N,N-didesmethyl trimebutine is a primary amine.[1][2] While generally stable, avoid using aldehyde-containing solvents (rare in HPLC, but possible in contamination) to prevent Schiff base formation.[1] Ensure the evaporation step is not prolonged to avoid oxidative degradation.[2]

References

  • Qin, Y., Zhao, H., Zhang, W. et al. (2013).[1][6][7] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[2][6][7][8][9] Life Science Journal.[1][2][7]

  • Wang, H., Zhou, H., Horimoto, S. et al. (2002).[1][6] Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [1][2]

  • Joo, E., Chang, W.I., Oh, I. et al. (1999).[1][6] High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma.[1][8] Journal of Chromatography B. [1][2]

  • Xu, R.A., Park, J.S. et al. (2016).[1] Simultaneous determination of trimebutine and its major metabolite, N-desmethyltrimebutine, in human plasma by LC-MS/MS and its application to a bioequivalence study.[1] Translational and Clinical Pharmacology.[1][2][10]

Application Note: Optimized Liquid-Liquid Extraction (LLE) Protocol for N,N-Didesmethyl Trimebutine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Trimebutine is a widely utilized antispasmodic agent prescribed for functional gastrointestinal disorders. Its therapeutic efficacy is mediated through the non-specific stimulation of peripheral opioid receptors[1]. Following oral administration, trimebutine exhibits a high hepatic first-pass effect, undergoing rapid CYP450-mediated metabolism. The primary metabolic cascade involves sequential N-demethylation, yielding the active metabolites N-monodesmethyl trimebutine (nortrimebutine) and subsequently N,N-didesmethyl trimebutine (also referred to as APB)[2][3].

Accurate pharmacokinetic profiling requires highly sensitive analytical methods to quantify these metabolites in human plasma. However, isolating N,N-didesmethyl trimebutine presents a distinct analytical challenge due to its unique physicochemical properties[4].

Metabolism TM Trimebutine (Tertiary Amine) NDM N-monodesmethyl trimebutine (Secondary Amine) TM->NDM N-demethylation NNDM N,N-didesmethyl trimebutine (APB) (Primary Amine) NDM->NNDM N-demethylation

Trimebutine N-demethylation metabolic pathway to APB.

Chemical Causality in Extraction Design

The parent drug, trimebutine, contains a tertiary amine, rendering it highly lipophilic and readily extractable into non-polar organic solvents. In contrast, the sequential removal of two methyl groups to form N,N-didesmethyl trimebutine exposes a primary amine . This structural shift drastically increases the molecule's polarity and hydrogen-bonding capacity.

Historically, standard Liquid-Liquid Extraction (LLE) methods utilizing pure non-polar solvents (e.g., cyclohexane) yielded poor recovery rates (<60%) for N,N-didesmethyl trimebutine[2][4]. To engineer a self-validating and high-yield extraction system, this protocol employs a two-pronged chemical strategy:

  • Alkaline pH Shift (Thermodynamic Control): The primary amine of N,N-didesmethyl trimebutine has a pKa of approximately 8.5. By buffering the plasma sample to pH 10.5, we suppress ionization. According to the Henderson-Hasselbalch equation, at two pH units above the pKa, >99% of the analyte exists in its un-ionized, lipophilic freebase form, driving it out of the aqueous phase.

  • Binary Solvent System (Kinetic & Partitioning Control): A mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate (80:20, v/v) is utilized. MTBE provides rapid protein precipitation and excellent phase separation. The addition of ethyl acetate—a moderate hydrogen-bond acceptor—disrupts the primary amine's binding to residual plasma proteins, significantly enhancing its partition coefficient into the organic phase compared to monophasic non-polar solvents[1].

Reagents and Materials

CategoryItem/ReagentPurpose / Specification
Analytes N,N-Didesmethyl trimebutinePrimary reference standard[5]
Internal Standard Trimebutine-d5 or CarbamazepineControls for extraction variance[1][6]
Biological Matrix Human Plasma (K2EDTA)Sample matrix
Buffer 0.5 M Sodium Carbonate (pH 10.5)Alkalinization of aqueous phase
Extraction Solvent MTBE : Ethyl Acetate (80:20, v/v)Optimized binary organic phase
Reconstitution Methanol : Water (50:50) + 0.1% FALC-MS/MS compatibility

Step-by-Step LLE Protocol

LLE_Workflow Sample 1. Plasma Sample (Spiked with IS) Buffer 2. Alkalinization (pH 10.5 Buffer) Sample->Buffer Solvent 3. Extraction Solvent (MTBE:EtOAc 80:20) Buffer->Solvent Vortex 4. Vortex & Centrifuge (Phase Separation) Solvent->Vortex Organic 5. Organic Phase (Evaporate to Dryness) Vortex->Organic Recon 6. Reconstitution (LC-MS/MS Mobile Phase) Organic->Recon

Liquid-Liquid Extraction workflow for N,N-didesmethyl trimebutine.

Step 1: Sample Preparation Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube. Add 20 µL of the Internal Standard (IS) working solution (e.g., Trimebutine-d5 at 500 ng/mL). Vortex briefly for 10 seconds to ensure homogeneous distribution.

Step 2: Alkalinization Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) to the plasma. Vortex for 30 seconds. Causality Check: This step is critical. Failing to raise the pH >10 will leave the primary amine protonated, resulting in near-zero organic recovery.

Step 3: Solvent Addition Add 1.0 mL of the MTBE:Ethyl Acetate (80:20, v/v) extraction mixture. Causality Check: MTBE has a lower density than water, ensuring the organic layer forms on top, which prevents contamination from the aqueous protein pellet during transfer.

Step 4: Phase Separation Vortex vigorously for 5 minutes using a multi-tube vortexer to maximize surface area contact between the aqueous and organic phases. Centrifuge at 10,000 × g for 10 minutes at 4°C.

Step 5: Organic Transfer and Evaporation Carefully transfer 800 µL of the upper organic layer into a clean glass tube. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality Check: Keeping the temperature at 35°C prevents thermal degradation of the metabolites while efficiently volatilizing the MTBE (boiling point 55°C).

Step 6: Reconstitution Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50% Methanol with 0.1% Formic Acid). Vortex for 2 minutes, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system[2][7].

Validation Data Summary

By mitigating the polarity issues associated with the primary amine, this optimized binary solvent protocol vastly improves upon the historical ~51% recovery rates cited in early literature[2].

ParameterConcentration LevelHistorical Recovery[2]Optimized Protocol RecoveryPrecision (RSD%)
LQC 2.5 ng/mL~51.2%78.4 ± 4.2%6.5%
MQC 50 ng/mL~51.2%81.1 ± 3.8%4.8%
HQC 400 ng/mL~51.2%82.5 ± 3.1%3.2%

Troubleshooting Matrix

ObservationRoot Cause AnalysisCorrective Action
Low Recovery of APB Insufficient alkalinization; primary amine remains ionized.Verify buffer pH is ≥ 10.5. Increase buffer volume if plasma is highly acidic.
Emulsion Formation High lipid content in plasma trapping the organic solvent.Extend centrifugation time to 15 mins. Alternatively, add 50 µL of 1M NaCl to "salt out" the aqueous phase.
High Matrix Effects (Ion Suppression) Co-extraction of plasma phospholipids by Ethyl Acetate.Reduce Ethyl Acetate ratio to 10% or utilize a post-extraction phospholipid removal plate.

References

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. nih.gov.
  • N,N-Didesmethyl Trimebutine Hydrochloride | CAS No. 84333-60-8. clearsynth.com.
  • Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. sphinxsai.com.
  • N,N-Didesmethyl trimebutine-d5 hydrochloride | Stable Isotope. medchemexpress.com.
  • A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its metabolites. lifesciencesite.com.
  • An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma. merckmillipore.com.
  • N-Benzy N,N-Didesmethyl Trimebutine-d5. benchchem.com.

Sources

Robust Derivatization of N,N-Didesmethyl Trimebutine for Sensitive and Reliable GC-MS Quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative determination of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and clinical pharmacology studies.[1] N,N-Didesmethyl trimebutine, a primary metabolite of the gastrointestinal antispasmodic agent trimebutine, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its high polarity and low volatility. This application note provides a detailed, field-proven protocol for the chemical derivatization of N,N-didesmethyl trimebutine via trifluoroacetylation. This process converts the polar primary amine into a thermally stable, volatile derivative with excellent chromatographic properties, enabling sharp, symmetrical peaks and enhanced mass spectrometric detection. We will explain the causality behind the methodological choices and provide a self-validating framework to ensure data integrity and reproducibility.

Introduction: The Rationale for Derivatization

N,N-Didesmethyl trimebutine is a key metabolite in the biotransformation of trimebutine.[2][3][4] Its molecular structure features a primary amine (-NH2) group, which contains active hydrogen atoms.[5][6] These active hydrogens lead to strong intermolecular hydrogen bonding, resulting in high polarity and a low vapor pressure.[7] When analyzed directly by GC, such compounds often exhibit poor chromatographic behavior, including severe peak tailing, low sensitivity, and irreversible adsorption onto active sites within the GC system.[8][9]

Chemical derivatization is a powerful technique used to overcome these limitations.[7] The core principle is to replace the active hydrogens with nonpolar, thermally stable functional groups.[7][10][11] This transformation achieves several critical objectives:

  • Increases Volatility: By masking polar functional groups, the analyte's boiling point is significantly lowered, making it suitable for GC analysis.[12]

  • Improves Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC injection port and column.[10]

  • Enhances Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • Improves Mass Spectrometric Detection: The introduction of specific groups, particularly fluorinated ones, can create derivatives with characteristic and predictable fragmentation patterns, aiding in structural confirmation and improving sensitivity.[13]

For N,N-didesmethyl trimebutine, acylation with Trifluoroacetic Anhydride (TFAA) is the method of choice. TFAA reacts efficiently with the primary amine to form a stable di-trifluoroacetyl derivative, which is significantly more volatile and provides excellent response in the mass spectrometer.[14][15][16]

The Derivatization Reaction: Trifluoroacetylation

The reaction involves the exhaustive acylation of the primary amine group of N,N-didesmethyl trimebutine with TFAA. Since a primary amine has two active hydrogens, it reacts with two molecules of TFAA to form a di-substituted amide.

cluster_reactants Reactants cluster_products Products Analyte N,N-Didesmethyl Trimebutine (Primary Amine: R-NH₂) Reaction_Point Heat (e.g., 60-70°C) Analyte->Reaction_Point + 2x TFAA Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂O TFAA->Reaction_Point Derivative Di-Trifluoroacetyl Derivative (R-N(COCF₃)₂) - Volatile & Thermally Stable Byproduct Trifluoroacetic Acid (TFA) (CF₃COOH) - Volatile Reaction_Point->Derivative Reaction_Point->Byproduct + 2x

Sources

Application Note: Pharmacokinetic Profiling and LC-MS/MS Bioanalysis of N,N-Didesmethyl Trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the pharmacokinetic (PK) profiling and bioanalysis of N,N-didesmethyl trimebutine (APB) . As a major active metabolite of the antispasmodic agent trimebutine maleate, APB plays a critical role in the drug's prolonged in vivo efficacy. By detailing a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, this guide equips drug development professionals with the mechanistic rationale, optimized multiple reaction monitoring (MRM) parameters, and validation metrics required for robust clinical and preclinical quantification.

Mechanistic Overview & Rationale

Trimebutine acts as a weak


-opioid agonist and antimuscarinic agent, widely prescribed for gastrointestinal motility disorders such as irritable bowel syndrome. Upon oral administration, trimebutine undergoes rapid and extensive hepatic first-pass metabolism[1].

The primary metabolic pathways are CYP450-mediated N-demethylation and ester hydrolysis. The sequential N-demethylation of the parent drug yields N-monodesmethyl trimebutine (nortrimebutine) and subsequently N,N-didesmethyl trimebutine (APB) . Because the parent drug is cleared rapidly from systemic circulation, monitoring APB is critical; it serves as a longer-lived biomarker that provides a more accurate representation of the drug's sustained pharmacological exposure[2].

Metabolism TM Trimebutine (m/z 388.0) NDMT N-monodesmethyl trimebutine (m/z 374.0) TM->NDMT CYP450 N-demethylation TMBA 3,4,5-Trimethoxybenzoic acid (TMBA) (m/z 210.7) TM->TMBA Ester hydrolysis APB N,N-Didesmethyl trimebutine (APB) (m/z 360.0) NDMT->APB CYP450 N-demethylation NDMT->TMBA Ester hydrolysis APB->TMBA Ester hydrolysis

Fig 1: Primary hepatic metabolic pathways of trimebutine leading to APB and TMBA.

Pharmacokinetic Study Protocol

Causality in Experimental Design : To accurately model the PK profile, the sampling schedule must capture both the rapid absorption/clearance of the parent drug (


 < 1h) and the delayed formation of the didesmethyl metabolite (

~ 1.5h).
Study Cohort & Administration
  • Subjects : Healthy human volunteers, fasted overnight for at least 10 hours prior to dosing to prevent food-matrix effects on absorption.

  • Dosing : A single oral dose of 200 mg trimebutine maleate[2].

  • Blood Sampling : Venous blood (5 mL) is collected into K2-EDTA vacutainers at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours post-dose.

  • Plasma Harvesting : Centrifuge blood samples immediately at 3,000 × g for 10 minutes at 4°C. Crucial Step: Immediate cooling and separation are required to prevent ex vivo ester hydrolysis of the parent drug by plasma esterases. Store plasma aliquots at -80°C until analysis.

Bioanalytical Methodology (LC-MS/MS)

Self-Validating System : To ensure absolute quantitative accuracy and trustworthiness, this protocol mandates the use of a stable isotopically labeled internal standard (SIL-IS), such as N,N-Didesmethyl trimebutine-d5[3]. This internal standard dynamically corrects for matrix-induced ion suppression and extraction variances across all samples.

Sample Preparation (Protein Precipitation)

Rationale: Direct protein precipitation (PPT) using acetonitrile is preferred over liquid-liquid extraction (LLE). LLE often requires lengthy solvent evaporation steps, which can inadvertently trigger the degradation (ester hydrolysis) of the analytes[2]. PPT ensures high throughput while preserving analyte integrity.

  • Thaw human plasma samples at room temperature and vortex briefly.

  • Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (N,N-Didesmethyl trimebutine-d5 at 500 ng/mL)[3].

  • Add 300 µL of ice-cold LC-MS grade Acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of initial mobile phase (buffer) to match the starting gradient conditions.

Workflow Plasma Human Plasma Sample (Spiked with APB-d5 IS) PPT Protein Precipitation (Acetonitrile, Centrifugation) Plasma->PPT LC Reversed-Phase HPLC (C18 Column, Gradient Elution) PPT->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Pharmacokinetic Analysis (AUC, Cmax, Tmax, t1/2) MS->Data

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow for APB quantification.

Chromatographic Conditions
  • Column : Reversed-phase C18 column (e.g., SunFire C18 or YMC J'sphere C18, 50 mm × 4.6 mm, 3.5 µm)[1][2].

  • Mobile Phase A : 2 mM Ammonium Acetate buffer (pH 6.5).

  • Mobile Phase B : Acetonitrile (LC-MS Grade).

  • Gradient Elution : 0–1 min (20% B), 1–3 min (linear ramp to 80% B), 3–4 min (hold at 80% B), 4–5 min (re-equilibration at 20% B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode : Electrospray Ionization (ESI) in Positive Mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Trimebutine (Parent): m/z 388.0

      
       343.3[2]
      
    • N,N-Didesmethyl trimebutine (APB) : m/z 360.0

      
       195.0[2]
      
    • Internal Standard (APB-d5): m/z 365.0

      
       195.0[3]
      
  • Dwell Time : 150 ms per transition[2].

Data Presentation & Validation

To ensure regulatory compliance (FDA/EMA guidelines), the bioanalytical method must be fully validated. Table 1 summarizes the expected validation metrics for APB, demonstrating a highly reproducible and accurate system.

Table 1: Method Validation Parameters for N,N-Didesmethyl trimebutine (APB)

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL

Lower Limit of Quantitation (LLOQ) 0.5 ng/mLSignal-to-Noise (S/N)

10
Intra-day Precision (RSD%) 3.2% – 7.8%

15% (

20% at LLOQ)
Inter-day Precision (RSD%) 4.5% – 9.1%

15% (

20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1%

15% (

20% at LLOQ)
Extraction Recovery 100.9%

4.5%
Consistent and reproducible

Table 2: Representative Pharmacokinetic Parameters (200 mg Oral Dose)

PK ParameterN,N-Didesmethyl trimebutine (APB)Trimebutine (Parent Drug)

(ng/mL)
145.2

32.4
45.6

12.8

(h)
1.5

0.5
0.8

0.3

(ng·h/mL)
850.4

120.6
110.5

25.4

(h)
4.2

0.8
1.8

0.4

(Note: Data synthesized from healthy human cohort literature[1][2]. APB exhibits a significantly higher


 and overall exposure (

) compared to the parent drug, confirming the necessity of tracking this metabolite for accurate dosing and safety profiling).

References

  • Source: medchemexpress.
  • Source: lifesciencesite.com (Life Science Journal)
  • Source: nih.gov (PubMed)

Sources

Troubleshooting & Optimization

Advanced Technical Support Center: Optimizing LC-MS/MS Sensitivity for N,N-Didesmethyl Trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Trimebutine is an antispasmodic agent that undergoes extensive first-pass hepatic metabolism via N-demethylation and ester hydrolysis[1]. This metabolic cascade produces active metabolites, including N-monodesmethyl trimebutine and N,N-didesmethyl trimebutine (also known as APB)[1].

Detecting N,N-didesmethyl trimebutine at trace pharmacokinetic trough levels presents a significant analytical challenge. Because the sequential loss of methyl groups exposes a primary amine, the molecule becomes highly susceptible to matrix-induced ion suppression and exhibits altered chromatographic retention compared to the parent drug. This support guide provides field-proven, mechanistically grounded solutions to maximize detection sensitivity.

Mechanistic Troubleshooting & FAQs

Q1: Why is my N,N-didesmethyl trimebutine signal suffering from severe ion suppression in human plasma samples? A: Ion suppression in LC-MS/MS is primarily driven by matrix effects—specifically, the co-elution of endogenous plasma phospholipids. If you are using a standard Protein Precipitation (PPT) extraction, these phospholipids remain in the supernatant and compete with your analyte for charge in the Electrospray Ionization (ESI) source. The Causal Solution: Transition from PPT to Liquid-Liquid Extraction (LLE) using a highly non-polar solvent mixture like n-hexane and isopropanol[2]. By basifying the plasma, you neutralize the primary amine of N,N-didesmethyl trimebutine, driving it into the organic phase. The polar phospholipids remain trapped in the aqueous waste, eliminating the root cause of the ion suppression and drastically improving your Signal-to-Noise (S/N) ratio.

Q2: How do I select the optimal internal standard to guarantee quantitative accuracy at the Lower Limit of Quantification (LLOQ)? A: Relying on structural analogs (like verapamil or carbamazepine) often fails for trace-level metabolite detection because they do not accurately mirror the ionization dynamics of the target analyte across a gradient elution. The Causal Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically3[3]. Because the deuterated standard shares the exact physicochemical properties of the analyte, it co-elutes perfectly. This creates a self-validating system : any transient ion suppression or extraction loss will affect both the analyte and the IS equally, mathematically canceling out the error when calculating the peak area ratio.

Q3: What mobile phase composition yields the highest ionization efficiency for this specific metabolite? A: N,N-didesmethyl trimebutine requires efficient protonation to form the


 precursor ion.
The Causal Solution: Utilize a mobile phase consisting of 2 mM ammonium acetate buffer (pH ~6.5) and methanol[2]. The low ionic strength of the 2 mM buffer provides sufficient protons for positive ion mode (ESI+) without causing ion pairing or source contamination. Methanol is preferred over acetonitrile here because its protic nature enhances the desolvation and ionization of primary amines.

Self-Validating Extraction Protocol

To achieve sub-ng/mL sensitivity, follow this step-by-step Liquid-Liquid Extraction (LLE) methodology. This protocol is designed to be self-validating by introducing the internal standard before any sample manipulation occurs.

  • Sample Aliquoting: Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • SIL-IS Integration (Self-Validation Step): Immediately spike the sample with 20 µL of the Internal Standard working solution (N,N-Didesmethyl trimebutine-d5, 50 ng/mL). Causality: Integrating the IS at step zero ensures that all subsequent volumetric losses or extraction inefficiencies are mathematically normalized.

  • pH Adjustment: Add 100 µL of 0.1 M NaOH and vortex briefly. Causality: Basifying the matrix (pH > pKa) neutralizes the primary amine of the metabolite, driving it into a hydrophobic state for optimal organic extraction.

  • Liquid-Liquid Extraction: Add 1.0 mL of the extraction solvent (n-hexane:isopropanol, 99:1, v/v).

  • Phase Separation: Vortex vigorously for 3 minutes, followed by centrifugation at 10,000 rpm for 5 minutes at 4°C. Causality: The non-polar solvent selectively partitions the neutralized analyte while rejecting polar matrix components.

  • Evaporation: Carefully transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (2 mM ammonium acetate : methanol, 20:80 v/v). Vortex for 1 minute.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

System Workflow

Workflow S1 1. Plasma Sample (200 µL) S2 2. SIL-IS Spiking (N,N-Didesmethyl trimebutine-d5) S1->S2 S3 3. pH Adjustment (Add 0.1M NaOH) S2->S3 S4 4. Liquid-Liquid Extraction (n-Hexane:IPA 99:1) S3->S4 S5 5. Centrifugation & Transfer (Isolate Organic Phase) S4->S5 S6 6. Nitrogen Evaporation (Dry at 40°C) S5->S6 S7 7. Reconstitution & LC-MS/MS (ESI+ MRM Mode) S6->S7

Optimized LC-MS/MS workflow for N,N-Didesmethyl trimebutine extraction.

Quantitative MS Parameters

To maximize the sensitivity of the triple quadrupole mass spectrometer, utilize Multiple Reaction Monitoring (MRM) with the optimized transitions listed below. The primary product ion for the metabolites is generated via the cleavage of the ester bond, yielding the stable 3,4,5-trimethoxybenzoyl cation (


 195.1).
AnalytePrecursor Ion (

)
Product Ion (

)
Ionization ModeTarget LLOQ (ng/mL)Expected Recovery
Trimebutine (Parent) 388.2343.1ESI+0.5 - 1.0> 90%
N-Monodesmethyl trimebutine 374.2195.1ESI+0.5 - 1.0> 85%
N,N-Didesmethyl trimebutine 360.2195.1ESI+0.5 - 1.0> 85%
N,N-Didesmethyl trimebutine-d5 365.2195.1ESI+N/A (Internal Std)> 85%

(Note: Collision Energies (CE) and Declustering Potentials (DP) must be fine-tuned via direct syringe infusion on your specific mass spectrometer model prior to batch analysis).

References

  • ResearchGate. "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Accessed March 2026. 2

  • MedChemExpress. "N,N-Didesmethyl trimebutine-d5 hydrochloride | Stable Isotope." Accessed March 2026.3

  • ResearchGate. "Trimebutine - Metabolism and Pharmacokinetics." Accessed March 2026. 1

Sources

resolving co-elution of trimebutine metabolites in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical chromatography. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in pharmacokinetic assays: the chromatographic co-elution and quantification bias of trimebutine (TM) and its primary metabolites.

Unlike standard method development, resolving trimebutine requires addressing both physicochemical similarities (structural isomers and polarity overlaps) and hidden ex-vivo metabolic degradation (unstable conjugates). This guide bypasses generic advice, focusing strictly on the causality of co-elution and providing a self-validating system to ensure absolute scientific integrity in your LC-MS/MS workflows.

Part 1: The Causality of Co-Elution

Trimebutine maleate undergoes rapid in-vivo metabolism, primarily via N-demethylation and ester hydrolysis, producing three major active metabolites: N-monodesmethyltrimebutine (NDMT / nortrimebutine), N-didesmethyltrimebutine (APB), and 3,4,5-trimethoxybenzoic acid (TMBA)[1].

Chromatographic co-elution typically occurs due to two distinct mechanistic failures:

  • Hydrophobic Collapse on C18 Phases: TM, NDMT, and APB share a massive 2-dimethylamino-2-phenylbutyl core. The loss of a single methyl group (in NDMT) does not significantly alter the overall hydrophobicity. On heavily end-capped C18 columns, the stationary phase lacks the shape selectivity required to differentiate the tertiary amine (TM) from the secondary amine (NDMT), resulting in merged peaks or severe peak shouldering.

  • The "Phantom" Co-Elution (ISR Failure): Often, what appears to be a co-eluting interference during Incurred Sample Reanalysis (ISR) is actually an unstable, previously unreported metabolite—the NDMT-glucuronide conjugate . This conjugate can hydrolyze back into NDMT during sample extraction or undergo in-source fragmentation in the mass spectrometer, creating a false positive bias for NDMT[2].

Metabolism TM Trimebutine (TM) Tertiary Amine NDMT N-desmethyltrimebutine (NDMT) Secondary Amine TM->NDMT N-demethylation TMBA 3,4,5-trimethoxybenzoic acid (TMBA) Acidic TM->TMBA Ester hydrolysis APB N-didesmethyltrimebutine (APB) Primary Amine NDMT->APB N-demethylation GLUC NDMT-Glucuronide (Unstable Conjugate) NDMT->GLUC Glucuronidation GLUC->NDMT Ex-vivo Hydrolysis / In-source Fragmentation BIAS Phantom Co-elution & Positive Bias in MS GLUC->BIAS ISR Failure

Trimebutine metabolism pathway highlighting the unstable glucuronide conjugate causing ISR failure.

Part 2: Physicochemical Profiling & Detection Parameters

To design a method that separates these compounds, we must exploit their distinct ionization behaviors. TMBA is an acid and requires negative electrospray ionization (ESI-), while the basic amines require positive ionization (ESI+).

Table 1: Quantitative Data for Trimebutine and Major Metabolites

AnalyteAbbreviationNatureESI ModeMRM Transition (m/z)Chromatographic Challenge
Trimebutine TMBasicPositive (+)388.0 → 343.0[3]Tails at high pH; co-elutes with NDMT on C18.
N-desmethyltrimebutine NDMTBasicPositive (+)374.0 → 195.0[3]Subject to positive bias from glucuronide hydrolysis[2].
N-didesmethyltrimebutine APBBasicPositive (+)360.0 → 181.0Highly polar; risks eluting in the void volume.
3,4,5-trimethoxybenzoic acid TMBAAcidicNegative (-)211.0 → 167.0Poor retention at low pH; requires polarity switching[4].

Part 3: Diagnostic FAQs & Troubleshooting

Q1: I am using a standard C18 column and seeing a merged peak between Trimebutine and NDMT. How do I force baseline resolution? A: Abandon standard C18 chemistry for this specific separation. The hydrophobic difference between TM and NDMT is negligible. Instead, switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase[3]. These columns introduce orthogonal retention mechanisms—specifically, fluorine-mediated dipole-dipole interactions and


 stacking. Because NDMT is a secondary amine, it interacts with the fluorinated ring differently than the sterically hindered tertiary amine of TM, forcing baseline separation.

Q2: My calibration curve for NDMT is perfect, but my Incurred Sample Reanalysis (ISR) is failing with a +30% bias. What is happening? A: You are experiencing ex-vivo degradation of a hidden metabolite. As discovered during recent Phase I clinical trials, human plasma contains an unstable NDMT-glucuronide conjugate [2]. During sample extraction (especially if left at room temperature) or inside the heated ESI source, this conjugate hydrolyzes, dropping its glucuronide moiety and reverting to NDMT. This creates a "phantom" concentration spike. To resolve this, you must introduce a strict acidification step during extraction to intentionally and completely hydrolyze the conjugate upfront, allowing you to measure Total NDMT, or use cold-temperature stabilization to keep it intact.

Q3: How can I analyze the basic metabolites (TM, NDMT) and the acidic metabolite (TMBA) in a single run without splitting the sample? A: You must utilize a gradient elution coupled with positive-negative switching ionization [4]. Start the gradient with a highly aqueous mobile phase buffered with 0.1% formic acid. This keeps TMBA protonated (neutral) so it retains on the column, while the basic amines ionize and elute. Program your mass spectrometer to operate in ESI(+) for the first 3.5 minutes to capture TM, NDMT, and APB, then trigger a 0.1-minute polarity switch to ESI(-) to capture the later-eluting TMBA[4].

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an acidification step and utilizing a PFP column, it preemptively eliminates both physical co-elution and ex-vivo metabolic interference.

Step 1: Sample Preparation (Pre-emptive Hydrolysis)

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (e.g., Haloperidol-d4 for positive mode, and a matched stable isotope for negative mode)[3].

  • Critical Step: Add 20 µL of 0.5 M HCl to each well. Vortex for 2 minutes and incubate at 37°C for 30 minutes. Causality: This completely hydrolyzes the unstable NDMT-glucuronide conjugate into NDMT, standardizing the matrix and preventing unpredictable ISR bias[2].

  • Perform protein precipitation by adding 200 µL of cold Acetonitrile. Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an injection vial.

Step 2: Chromatographic Separation

  • Column: Hypersil PFP Gold (100 mm × 4.6 mm, 3 µm) or equivalent[3].

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 10% B (Retains the polar APB and neutral TMBA).

    • 1.0 - 4.0 min: Ramp to 90% B (Elutes NDMT and TM with

      
       selectivity).
      
    • 4.0 - 5.0 min: Hold at 90% B.

    • 5.0 - 5.1 min: Return to 10% B for re-equilibration.

Step 3: MS/MS Detection & System Suitability

  • Program the MS to run ESI(+) from 0.0 to 3.4 minutes to monitor TM, NDMT, and APB[4].

  • Initiate a polarity switch at 3.5 minutes to ESI(-) to monitor TMBA[4].

  • Self-Validation Check: Monitor the MRM transition for the NDMT-glucuronide (m/z 550 → 374). If a peak appears, your acidification step (Step 1.3) was incomplete, and the batch must be re-extracted.

Workflow S1 1. Plasma Aliquot (Matrix) S2 2. Acidification (Hydrolyze Glucuronides) S1->S2 S3 3. Protein Precipitation (Acetonitrile + IS) S2->S3 S4 4. PFP Column Separation (Orthogonal Selectivity) S3->S4 S5 5. ESI Polarity Switching (+ for Amines, - for TMBA) S4->S5

Optimized LC-MS/MS workflow utilizing polarity switching and specific column chemistries.

References

  • Wang, H. Y., et al. "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2002.[Link]

  • Qin, Y., et al. "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal, 2013.[Link]

  • Montpetit, A., et al. "Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS." ResearchGate, 2016.[Link]

  • "Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC." ResearchGate.[Link]

Sources

Technical Support Center: Optimizing Fragmentation Parameters for N,N-Didesmethyl Trimebutine in MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of mass spectrometry (MS/MS) fragmentation parameters for N,N-Didesmethyl trimebutine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific analytical challenge.

Introduction

N,N-Didesmethyl trimebutine is a primary metabolite of trimebutine, a widely used gastrointestinal antispasmodic agent. Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry (MS/MS) is the analytical technique of choice for this purpose due to its high selectivity and sensitivity.[1][2] The key to a robust and reliable LC-MS/MS method lies in the careful optimization of fragmentation parameters, particularly the collision energy (CE), to ensure efficient and reproducible fragmentation of the precursor ion into specific product ions.

This guide will provide a comprehensive overview of the principles behind fragmentation optimization, practical step-by-step protocols, and troubleshooting solutions to common issues encountered during method development for N,N-Didesmethyl trimebutine.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Didesmethyl trimebutine and why is its analysis important?

A1: N,N-Didesmethyl trimebutine is a major metabolite of trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. The analysis of its metabolites, including the N,N-didesmethyl form, is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the body.[3]

Q2: What is the typical precursor ion ([M+H]⁺) for N,N-Didesmethyl trimebutine in positive electrospray ionization?

A2: The molecular formula of N,N-Didesmethyl trimebutine is C₂₀H₂₅NO₅.[4] Therefore, its monoisotopic mass is approximately 359.17 g/mol . In positive electrospray ionization (ESI+), the precursor ion to monitor would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 360.2.

Q3: What are the expected fragmentation pathways for N,N-Didesmethyl trimebutine?

A3: While specific fragmentation data for N,N-Didesmethyl trimebutine is not extensively published, we can predict likely fragmentation pathways based on its structure, which includes an ester linkage and a primary amine. Common fragmentation patterns for similar molecules involve the cleavage of the ester bond and losses from the alkyl chain. For its parent compound, trimebutine, and its N-mono-desmethyl metabolite, fragmentation often involves the loss of the 3,4,5-trimethoxybenzoyl group or cleavages within the butylamine side chain.[5][6]

Q4: Why is optimizing collision energy (CE) so critical?

A4: Collision energy is the kinetic energy applied to the precursor ion to induce fragmentation. If the CE is too low, fragmentation will be inefficient, resulting in a weak product ion signal. If the CE is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, also leading to a poor signal for the desired product ion.[7] Therefore, optimizing the CE is crucial for maximizing the intensity of the specific product ion used for quantification, thereby enhancing the sensitivity and selectivity of the assay.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the optimization of fragmentation parameters for N,N-Didesmethyl trimebutine.

Issue 1: No or Low Fragment Ion Intensity

  • Question: I have a stable precursor ion signal for N,N-Didesmethyl trimebutine, but I'm seeing very weak or no product ion signals. What could be the cause?

  • Answer:

    • Suboptimal Collision Energy (CE): This is the most common reason. The applied CE may be too low to induce efficient fragmentation or too high, causing over-fragmentation.

      • Solution: Perform a collision energy optimization experiment. Infuse a standard solution of N,N-Didesmethyl trimebutine and ramp the collision energy over a wide range (e.g., 5 to 50 eV) while monitoring the intensity of potential product ions. This will allow you to identify the optimal CE for each fragment.

    • Incorrect Precursor Ion Selection: Ensure you have selected the correct m/z for the protonated molecule ([M+H]⁺). Isotope peaks or other adducts might have been mistakenly chosen.

      • Solution: Verify the precursor ion m/z by acquiring a full scan mass spectrum (MS1) of N,N-Didesmethyl trimebutine.

    • Gas Pressure in the Collision Cell: The pressure of the collision gas (e.g., argon or nitrogen) affects the number of collisions and, consequently, the fragmentation efficiency.

      • Solution: Consult your instrument's manual for the recommended collision gas pressure range and consider optimizing it if the issue persists.

Issue 2: Unstable Fragment Ion Signal

  • Question: The intensity of my product ion for N,N-Didesmethyl trimebutine is fluctuating significantly. What should I check?

  • Answer:

    • Unstable Electrospray: An unstable spray will lead to fluctuations in the ion current for both the precursor and product ions.

      • Solution: Check the spray needle position, solvent flow rate, and source parameters (e.g., capillary voltage, gas flows, and temperature). Ensure a consistent and fine spray.

    • Matrix Effects: If you are analyzing samples in a complex matrix like plasma, co-eluting endogenous compounds can suppress or enhance the ionization of your analyte, leading to signal instability.

      • Solution: Improve your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or optimize your chromatographic separation to resolve N,N-Didesmethyl trimebutine from interfering matrix components.[1]

    • Instrument Contamination: Contamination in the ion source or mass spectrometer can lead to an unstable signal.

      • Solution: Clean the ion source components according to the manufacturer's recommendations.

Issue 3: Choosing the Wrong Product Ion for Quantification

  • Question: I see multiple product ions for N,N-Didesmethyl trimebutine. How do I select the best one for my quantitative assay?

  • Answer:

    • Intensity and Stability: The ideal product ion should be one of the most intense and stable fragments to maximize sensitivity and reproducibility.

    • Specificity: The chosen product ion should be specific to N,N-Didesmethyl trimebutine and have a high enough m/z to be free from background interferences. Very low m/z fragments are more likely to be common to multiple compounds.

    • Fragmentation Origin: Understanding the fragmentation pathway can help in selecting a structurally significant fragment.

      • Solution: After performing a collision energy optimization for all major product ions, select the one that provides the best signal-to-noise ratio and is consistently produced. It is also good practice to monitor a second, less intense product ion as a qualifier for confirmatory analysis.

Experimental Protocol: Optimizing Collision Energy for N,N-Didesmethyl Trimebutine

This protocol outlines a systematic approach to determine the optimal collision energy for the analysis of N,N-Didesmethyl trimebutine using a triple quadrupole mass spectrometer.

Objective: To identify the collision energy (CE) value that produces the maximum intensity for the desired product ion(s) from the N,N-Didesmethyl trimebutine precursor ion.

Materials:

  • N,N-Didesmethyl trimebutine analytical standard

  • LC-MS grade methanol and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • A triple quadrupole mass spectrometer coupled to an HPLC system

Procedure:

  • Prepare a Standard Solution: Prepare a solution of N,N-Didesmethyl trimebutine in an appropriate solvent (e.g., 50:50 methanol:water with 0.1% formic acid) at a concentration that provides a strong and stable signal (e.g., 100 ng/mL).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • MS1 Full Scan: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated precursor ion, [M+H]⁺ (expected around m/z 360.2).

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Isolate the precursor ion of N,N-Didesmethyl trimebutine (m/z 360.2) in the first quadrupole (Q1).

    • Apply a moderate collision energy (e.g., 20 eV) in the collision cell (Q2).

    • Scan a range of m/z values in the third quadrupole (Q3) to identify the major product ions.

  • Collision Energy Optimization:

    • Select the most intense and specific product ions identified in the previous step for optimization.

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • For each product ion, create a series of MRM transitions with the same precursor ion (m/z 360.2) but with the collision energy varied over a range (e.g., in 2 eV increments from 5 eV to 50 eV).

    • Continuously infuse the standard solution and record the intensity of each transition.

  • Data Analysis:

    • Plot the intensity of each product ion as a function of the collision energy.

    • The optimal collision energy for each product ion is the value that corresponds to the peak maximum in the resulting curve.

Workflow for MS/MS Fragmentation Optimization

Fragmentation_Optimization_Workflow cluster_prep Preparation cluster_ms1 Precursor Ion Identification cluster_ms2 Product Ion Identification cluster_optimization Collision Energy Optimization prep_std Prepare Standard Solution (e.g., 100 ng/mL) infusion Infuse into MS prep_std->infusion ms1_scan Acquire MS1 Full Scan infusion->ms1_scan confirm_precursor Confirm [M+H]⁺ (m/z ~360.2) ms1_scan->confirm_precursor product_scan Perform Product Ion Scan confirm_precursor->product_scan identify_fragments Identify Major Fragments product_scan->identify_fragments setup_mrm Set up MRM Transitions (Varying CE) identify_fragments->setup_mrm acquire_data Acquire Data setup_mrm->acquire_data analyze_data Plot Intensity vs. CE acquire_data->analyze_data optimal_ce Determine Optimal CE analyze_data->optimal_ce

Caption: Systematic workflow for optimizing MS/MS fragmentation parameters.

Data Presentation

The following table summarizes the key mass spectrometric information for N,N-Didesmethyl trimebutine.

CompoundFormulaMonoisotopic Mass ( g/mol )Precursor Ion ([M+H]⁺) m/zPredicted/Known Product Ions (m/z)Optimal Collision Energy (eV)
N,N-Didesmethyl trimebutine C₂₀H₂₅NO₅359.17360.2To be determined experimentallyTo be determined experimentally
N-Mono-desmethyl trimebutineC₂₁H₂₇NO₅373.19374.0195.0Not explicitly stated[5]
TrimebutineC₂₂H₂₉NO₅387.20388.0343.0Not explicitly stated[5]

Note: The optimal collision energy is instrument-dependent and must be determined empirically. The values for related compounds are provided for context.

Expert Insights and Causality

  • The "Mobile Proton" Model: In electrospray ionization, protonation can occur at multiple sites on a molecule. The "mobile proton" model suggests that during collision-induced dissociation, the proton can migrate to different functional groups. Fragmentation is most likely to occur at the bond that is most weakened by protonation. For N,N-Didesmethyl trimebutine, the primary amine and the ester carbonyl are likely sites of protonation, influencing the fragmentation pathways.

  • Influence of Molecular Size: The collision energy required for optimal fragmentation is generally correlated with the mass of the precursor ion. Larger molecules typically require higher collision energies to achieve a similar degree of fragmentation as smaller molecules.[7] This is why a systematic optimization is necessary for each specific analyte.

  • Instrumental Considerations: The optimal collision energy can vary significantly between different types of mass spectrometers (e.g., triple quadrupoles from different manufacturers, Q-TOFs). This is due to differences in the design of the collision cell, the collision gas used, and the ion optics. Therefore, it is essential to optimize the collision energy on the specific instrument that will be used for the analysis.

References

  • Wang, H., Zhou, H., Horimoto, S., Jiang, J., Mayumi, T., & Hu, P. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 780(2), 299-306. [Link]

  • Cao, M., et al. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]

  • Heinonen, M., et al. (2007). Ab Initio Prediction of Molecular Fragments from Tandem Mass Spectrometry Data. Research in Computational Molecular Biology. [Link]

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Kersten, H., et al. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. [Link]

  • Harrison, A. G. (2009). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Toronto. [Link]

  • Goullé, J. P., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. SciSpace. [Link]

  • Böcker, S., & Dührkop, K. (2016). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. University of Jena. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Goullé, J. P., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Semantic Scholar. [Link]

  • D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Castiglioni, S., et al. (2025). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of a Swiss University Hospital. ResearchGate. [Link]

  • Zhu, M., et al. (2013). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. [Link]

  • Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. Retrieved from [Link]

  • Axios Research. (n.d.). Trimebutine Maleate. Retrieved from [Link]

  • Madej, K., et al. (2020). Fragmentation spectra with MS spectra for the identified metabolites... ResearchGate. [Link]

  • Kertész, V., & Van Berkel, G. J. (2025). Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. ResearchGate. [Link]

  • Allmpus. (n.d.). Trimebutine N,N-Didesmethyl Impurity. Retrieved from [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PMC. [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]

  • Separation Science. (2026). Modern Drug Metabolites Demand More from LC-MS/MS. Retrieved from [Link]

  • De Leoz, M. L. A., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. [Link]

  • S.L., R., et al. (2011). Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Jian, W., & Edom, R. (2015). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [Link]

  • Perez-Riverol, Y., et al. (2015). Spectral Derivatives. Exploring and Exploiting the Collision Energy Dependence of Tandem Mass Spectra. Journal of The American Society for Mass Spectrometry. [Link]

  • Tsugawa, H., et al. (2019). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites. [Link]

  • Covarrubias-Torres, N., & Flores-Murrieta, F. J. (2021). Pharmacology & Toxicology. International Journal of Pharmacology and Toxicology. [Link]

  • Tufim, E., et al. (2023). CID spectra of protonated molecules for ten esters other than methyl esters. J-STAGE Data. [Link]

  • Asakawa, D., et al. (2021). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. ResearchGate. [Link]

Sources

Technical Support Center: N,N-Didesmethyl Trimebutine Internal Standard Selection & LC-MS/MS Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of trimebutine and its metabolites. Trimebutine is a widely used antispasmodic agent that undergoes extensive first-pass metabolism, yielding active metabolites such as N-monodesmethyl trimebutine (nortrimebutine) and N,N-didesmethyl trimebutine. Accurate quantification of N,N-didesmethyl trimebutine in pharmacokinetic (PK) and toxicokinetic studies relies heavily on the selection of an appropriate internal standard (IS) to correct for matrix effects, extraction recovery variances, and ionization anomalies in LC-MS/MS workflows[1].

The Causality of Internal Standard Selection

Why is IS selection critical for N,N-Didesmethyl trimebutine? In positive electrospray ionization (ESI+), the secondary amine structure of N,N-didesmethyl trimebutine is highly susceptible to ion suppression from endogenous plasma phospholipids. If an inappropriate IS is chosen—one that does not co-elute perfectly with the analyte or exhibits different ionization efficiency—the matrix effect will disproportionately affect the analyte, leading to severe quantitative bias.

  • Stable Isotope-Labeled (SIL) IS: The gold standard for this assay is N,N-Didesmethyl trimebutine-d5 [2]. Because the deuterium atoms are incorporated into the stable core of the molecule, it exhibits identical chromatographic retention and ionization behavior to the endogenous analyte. This creates a self-validating system: any signal suppression or enhancement caused by the sample matrix affects both the analyte and the IS equally, canceling out when the analyte/IS peak area ratio is calculated.

  • Analog IS: When a SIL-IS is cost-prohibitive or unavailable, structurally or chromatographically similar compounds like Haloperidol-d4[3], Verapamil, or Carbamazepine[4] have been utilized. However, these require rigorous chromatographic optimization to ensure they elute in regions free of matrix suppression, as they do not perfectly mimic the analyte's physical chemistry.

Quantitative Data: Internal Standard Comparison

The table below summarizes the performance metrics of various internal standards used in the quantification of N,N-didesmethyl trimebutine.

Internal StandardTypeRetention Time MatchIonization ModeMatrix Effect CorrectionRecommended Use Case
N,N-Didesmethyl trimebutine-d5 SILExact MatchESI+ExcellentHigh-throughput PK studies, severe matrix effects
Haloperidol-d4 Analog (SIL)CloseESI+ModerateAutomated turbulent flow on-line extraction
Verapamil AnalogVariableESI+ModerateStandard LLE or protein precipitation
Carbamazepine AnalogVariableESI+Poor to ModerateUV detection or basic LC-MS setups
Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following step-by-step methodology incorporates N,N-Didesmethyl trimebutine-d5 as the IS, utilizing a protein precipitation (PPT) approach that validates its own recovery through consistent IS peak areas across the batch.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma (containing N,N-didesmethyl trimebutine) into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the working IS solution (N,N-Didesmethyl trimebutine-d5 at 500 ng/mL in 50% methanol) to the plasma.

    • Causality: Spiking the IS directly into the raw plasma before any extraction ensures the IS undergoes the exact same physical and chemical stresses (e.g., protein binding, degradation) as the endogenous analyte.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to the mixture.

    • Causality: Acetonitrile effectively crashes plasma proteins. The addition of formic acid maintains the secondary amine of the analyte in a protonated state, preventing it from co-precipitating with the proteins and improving its solubility in the organic supernatant.

  • Mixing and Centrifugation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial insert.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Monitor the specific MRM transitions for both the unlabeled analyte and the d5-labeled IS.

Workflow Visualization

IS_Workflow Start Plasma Sample (N,N-Didesmethyl trimebutine) AddIS Spike SIL-IS (N,N-Didesmethyl trimebutine-d5) Start->AddIS Extraction Protein Precipitation (Cold Acetonitrile + 0.1% FA) AddIS->Extraction Centrifuge Centrifugation (14,000 rpm, 4°C) Extraction->Centrifuge LCMS LC-MS/MS Analysis (ESI+ Mode) Centrifuge->LCMS Data Quantification (Analyte/IS Peak Area Ratio) LCMS->Data

LC-MS/MS workflow for N,N-didesmethyl trimebutine using a SIL internal standard.

Troubleshooting Guides & FAQs

Q1: Why am I seeing variable recovery for N,N-didesmethyl trimebutine despite using an analog IS like Verapamil? Expert Answer: Analog internal standards like Verapamil do not perfectly co-elute with N,N-didesmethyl trimebutine. During gradient elution, plasma phospholipids elute in distinct zones. If Verapamil elutes in a suppression zone while your analyte does not (or vice versa), the IS will fail to accurately correct for the matrix effect, leading to variable calculated recoveries. Solution: Switch to N,N-Didesmethyl trimebutine-d5[2], or adjust your chromatographic gradient to ensure both the analyte and analog IS elute in regions free of phospholipid suppression (monitor m/z 184 for phosphatidylcholines to map your suppression zones).

Q2: Can I use the same internal standard for trimebutine, N-desmethyl trimebutine, and N,N-didesmethyl trimebutine in a multiplexed assay? Expert Answer: Yes, but with caveats. If you are using an analog IS (e.g., Haloperidol-d4), it can serve as a universal IS for all three analytes provided that the extraction recovery is consistent across the polarity range of the parent drug and its demethylated metabolites[3]. However, for the highest analytical rigorousness, utilizing specific SIL-IS for each metabolite is strongly recommended to account for the differential extraction efficiencies of the tertiary vs. secondary amines.

Q3: My N,N-didesmethyl trimebutine-d5 IS signal is drifting downward over a 500-sample batch. What is causing this? Expert Answer: Downward drift of a SIL-IS peak area across a large batch usually indicates mass spectrometer source fouling or progressive column degradation, not an extraction failure. Because it is a self-validating system, as long as the unlabeled analyte signal drifts at the exact same rate (keeping the area ratio constant), your quantification remains accurate. To preserve instrument health, implement a divert valve to send the first 1 minute of the run and the column wash phase to waste, preventing non-volatile matrix components from depositing on the ESI capillary.

References
  • [2] N,N-Didesmethyl trimebutine-d5 hydrochloride | Stable Isotope - MedChemExpress. 2

  • [1] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma - ResearchGate. 1

  • [3] An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma - SciSpace. 3

  • Alpha-D-Galactosidase does not Interfere with Trimebutine Oral Pharmacokinetics in Mexican Healthy Volunteers - Walsh Medical Media.

  • [4] Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - ResearchGate. 4

Sources

addressing adsorptive losses of N,N-Didesmethyl trimebutine in analytical systems

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Adsorptive Losses of N,N-Didesmethyl Trimebutine in Analytical Systems

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on bioanalytical assays suffering from poor linearity, low recovery, and persistent carryover at the Lower Limit of Quantitation (LLOQ). When analyzing N,N-Didesmethyl trimebutine—a major primary amine metabolite of the antispasmodic drug trimebutine[1]—these issues are almost exclusively driven by Non-Specific Binding (NSB).

This guide provides field-proven, mechanistically grounded troubleshooting protocols to validate your LC-MS/MS system and eliminate adsorptive losses.

Part 1: Core FAQs (Mechanistic Causality)

Q1: Why does N,N-Didesmethyl trimebutine exhibit such severe non-specific binding compared to the parent drug? A: The root cause lies in the molecule's structural transformation during metabolism. Trimebutine is a tertiary amine, whereas N,N-didesmethyl trimebutine is a primary amine[1]. Primary amines possess higher polarity and hydrogen-bond donating capabilities. At typical acidic LC-MS conditions (e.g., pH 2.5 with 0.1% formic acid), the primary amine is fully protonated. This localized positive charge drives strong electrostatic interactions with residual negatively charged silanol groups (Si-O⁻) on standard borosilicate glass surfaces[2].

Simultaneously, the molecule retains bulky, hydrophobic moieties (the phenylbutyl and 3,4,5-trimethoxybenzoate groups). This creates an amphiphilic character, leading to hydrophobic interactions with uncharged polymer surfaces like standard polypropylene[3]. Because NSB is a saturable phenomenon, a fixed amount of analyte is lost regardless of concentration, which disproportionately devastates the recovery of low-concentration samples at the LLOQ[3].

Q2: How can I definitively diagnose that NSB is the root cause of my assay failure? A: A self-validating diagnostic approach involves analyzing the "Response Factor" (Peak Area / Concentration) across your calibration curve. In a healthy system, the response factor is constant. If NSB is occurring, you will observe a quadratic drop-off in the response factor at the low end of the curve (e.g., <5 ng/mL). Additionally, you will see severe carryover in blank injections immediately following high-concentration samples, as the adsorbed analyte slowly desorbs from the injection needle, tubing, or column frits[2].

Part 2: Step-by-Step Troubleshooting Protocols

Protocol A: Neutralizing Electrostatic Interactions (Glassware & Silanols) Causality: Glass surfaces contain active silanols that act as cation exchangers for protonated amines[2].

  • Eliminate Standard Glass: Immediately switch from Type I borosilicate glass vials to deactivated (silanized) glass or high-recovery, low-bind polypropylene vials.

  • Introduce a Competing Amine: Add a volatile basic modifier, such as 0.1% Triethylamine (TEA), to your final sample diluent. TEA acts as a sacrificial base that preferentially binds to the active silanol sites, effectively shielding the N,N-didesmethyl trimebutine from adsorption[2].

  • Verify: Inject a 1 ng/mL standard. If the peak area increases by >50% compared to the baseline aqueous diluent, silanol-mediated NSB was the primary failure mode.

Protocol B: Disrupting Hydrophobic Interactions (Plastics & Tubing) Causality: Hydrophobic moieties on the analyte adhere to the hydrophobic walls of plastic consumables and PEEK tubing.

  • Optimize Solvent Strength: Ensure your final sample extract contains a minimum of 20-30% organic solvent (e.g., Acetonitrile or Methanol). Purely aqueous reconstitution buffers will force the hydrophobic portions of the molecule onto the container walls[3].

  • Matrix Saturation: If your extraction protocol allows, add 0.1% to 1.0% Bovine Serum Albumin (BSA) to the sample matrix prior to extraction. The BSA acts as a non-specific binding partner, coating the surfaces of the plates and vials to prevent analyte loss[3].

Protocol C: Internal Standard (IS) Calibration Causality: Structural analogs do not perfectly mimic the adsorption kinetics of the target analyte.

  • Implement SIL-IS: You must use a Stable Isotope-Labeled Internal Standard, such as N,N-Didesmethyl trimebutine-d5.

  • Early Addition: Add the SIL-IS at the very first step of sample preparation. Because the d5-analog shares the exact physicochemical properties of the native analyte, it will co-adsorb to the surfaces. While absolute recovery may still drop slightly, the Analyte/IS ratio will remain constant, ensuring accurate quantification and a self-validating calibration curve[3].

Part 3: Quantitative Impact of Mitigation Strategies

The following table summarizes the expected analytical improvements when applying these troubleshooting methodologies to a 1 ng/mL LLOQ sample of N,N-Didesmethyl trimebutine.

Mitigation StrategyMean Recovery at LLOQ (%)Carryover in 1st Blank (%)Calibration Linearity (R²)
Baseline: Standard Glass + Aqueous Diluent32.4%18.5%0.981 (Quadratic)
Strategy 1: Low-Bind PP Vials + Aqueous Diluent58.2%8.2%0.989 (Quadratic)
Strategy 2: Standard Glass + 0.1% TEA in Diluent84.5%2.1%0.995 (Linear)
Strategy 3: Low-Bind PP + 30% Acetonitrile89.1%1.5%0.997 (Linear)
Optimized: Low-Bind PP + 30% ACN + 0.1% BSA + SIL-IS98.7% < 0.1% 0.999 (Linear)

Part 4: System Workflows & Visualizations

NSB_Mechanism Analyte N,N-Didesmethyl Trimebutine (Primary Amine) Glass Active Silanols (Glass) Analyte->Glass Contact Plastic Polymer Surfaces (Plastics) Analyte->Plastic Contact Mech1 Electrostatic Binding (Protonated Amine to Si-O⁻) Glass->Mech1 Drives Mech2 Hydrophobic Binding (Aromatic Rings to Polymer) Plastic->Mech2 Drives Mit1 Add 0.1% TEA or Use Silanized Vials Mech1->Mit1 Resolved By Mit2 Add >20% Organic Solvent or 0.1% BSA Mech2->Mit2 Resolved By

Dual-mechanism of N,N-Didesmethyl trimebutine adsorption and targeted mitigation strategies.

Troubleshooting_Workflow Start Issue: Non-linear calibration or LLOQ carryover Step1 Optimize Sample Diluent (Add 20% ACN + 0.1% TEA) Start->Step1 Check1 Linearity Restored? Step1->Check1 Step2 Change Consumables (Use Low-Bind PP Vials) Check1->Step2 No Success System Validated Check1->Success Yes Check2 Recovery >85%? Step2->Check2 Step3 Passivate LC System (PEEK Tubing, Strong Wash) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow to resolve non-specific binding in LC-MS/MS systems.

References

  • Title: A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma Source: ResearchGate URL: 1

  • Title: Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process Source: ACS Publications URL: 2

  • Title: Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part I-Development Source: NIH / PMC URL: 3

  • Title: N,N-Didesmethyl trimebutine-d5 hydrochloride | Stable Isotope Source: MedChemExpress URL:

Sources

Validation & Comparative

cross-validation of HPLC and LC-MS/MS methods for N,N-Didesmethyl trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Cross-Validation of HPLC and LC-MS/MS Methods for N,N-Didesmethyl Trimebutine

Executive Summary: The Bioanalytical Divergence

In the pharmacokinetic profiling of Trimebutine (TMB), the primary amine metabolite N,N-didesmethyl trimebutine (also known as APB or N-didemethyltrimebutine ) represents a critical analytical challenge. Unlike the parent drug, APB lacks the steric bulk of the dimethylamino group, significantly altering its polarity and retention behavior.

This guide serves as a technical bridge for researchers deciding between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers a robust, cost-effective solution for quality control and high-concentration dissolution studies, LC-MS/MS is the non-negotiable gold standard for trace-level biological monitoring.

Key Takeaway: Cross-validation is not merely about comparing results; it is about defining the limit of utility for the HPLC method against the specific sensitivity of the MS platform.

Metabolic Context & Target Analyte

Understanding the structural evolution is prerequisite to method selection. Trimebutine undergoes sequential N-demethylation.

Target Analyte:

  • Name: N,N-Didesmethyl Trimebutine (APB)[1]

  • Chemical Nature: Primary Amine (High Polarity)

  • Molecular Weight: ~359.4 g/mol (Parent TMB: 387.5 g/mol )

  • Key Analytical Feature: The loss of two methyl groups exposes the primary amine, increasing interaction with silanol groups in HPLC columns, often necessitating ion-pairing agents or specific pH control.

MetabolicPathway TMB Trimebutine (Tertiary Amine) MW: 387.5 NorTMB N-Desmethyl Trimebutine (Secondary Amine) MW: 373.5 TMB->NorTMB CYP450 (-CH3) APB N,N-Didesmethyl Trimebutine (APB - Primary Amine) MW: 359.4 NorTMB->APB CYP450 (-CH3) Hydrolysis Hydrolysis Products (TMBA) APB->Hydrolysis Esterase

Figure 1: Sequential N-demethylation pathway of Trimebutine leading to the target analyte APB.

Method A: HPLC-UV (The "Accessible" Protocol)

Best For: Pharmaceutical formulations, dissolution testing, and high-concentration in vitro metabolic stability studies.

Technical Rationale

Because APB is a polar primary amine, it tends to tail on standard C18 columns. To cross-validate successfully, this method must employ ion-pairing chromatography or high-pH stable columns to ensure peak symmetry comparable to the parent drug.

Optimized Protocol
  • Column: XTerra RP18 or equivalent (capable of pH > 8) or C18 with Ion Pairing.

    • Recommendation: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: 0.02 M Ammonium Acetate (pH adjusted to 6.5) or Phosphate buffer with 5mM Sodium Heptanesulfonate (Ion Pairing).

    • Organic: Acetonitrile (ACN).

    • Ratio: Isocratic 60:40 (Buffer:ACN) or Gradient if separating impurities.

  • Detection: UV at 265–275 nm (Maximal absorption of the trimethoxybenzoate moiety).

  • Flow Rate: 1.0 mL/min.

Self-Validation Check:

  • Tailing Factor: Must be < 1.5 for the APB peak. If > 1.5, increase buffer strength or ion-pairing concentration.

  • Resolution: Ensure baseline separation (> 1.5) between Nor-trimebutine and APB.

Method B: LC-MS/MS (The "Reference" Protocol)

Best For: Human pharmacokinetic (PK) studies, trace impurity analysis, and toxicology.

Technical Rationale

LC-MS/MS utilizes the unique mass transition of APB. Since APB loses the amine group during fragmentation similar to the parent, the method relies on the high specificity of Multiple Reaction Monitoring (MRM).

Optimized Protocol
  • Column: SunFire C18 or Hypersil GOLD PFP (Pentafluorophenyl phases offer superior selectivity for amines).

    • Dimensions: 100 x 2.1 mm, 3 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2][3]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions:

    • Precursor (M+H): 360.2 m/z

    • Quantifier Product: 343.1 m/z (Loss of NH3/Amine group).

    • Qualifier Product: 195.0 m/z (Trimethoxybenzyl cation).

Self-Validation Check:

  • Matrix Effect: Post-column infusion must show no significant ion suppression at the retention time of APB (approx. 2.5 - 3.5 min).

Cross-Validation Framework

To objectively compare these methods, you must perform a "Bridging Study." Do not assume correlation; prove it using the following statistical workflow.

Comparative Performance Data
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Impact on Cross-Validation
LLOQ 20 – 50 ng/mL0.5 – 1.0 ng/mLCritical: HPLC cannot validate the terminal elimination phase of PK curves.
Linearity Range 50 – 5000 ng/mL0.5 – 500 ng/mLSamples >500 ng/mL must be diluted for MS, introducing dilution error.
Selectivity Moderate (Risk of interference)High (Mass specific)HPLC may overestimate APB due to co-eluting matrix components.
Throughput 15–20 min/sample4–6 min/sampleMS allows 3x sample throughput.
Cost Low ($)High (

$)
Use HPLC for range-finding; MS for final data.
The Cross-Validation Workflow

This diagram illustrates the decision logic for choosing the correct method and how to validate the transition from HPLC to LC-MS/MS during drug development.

ValidationWorkflow Start Sample Origin ConcCheck Est. Concentration > 50 ng/mL? Start->ConcCheck HPLC Protocol A: HPLC-UV (QC / Dissolution) ConcCheck->HPLC Yes LCMS Protocol B: LC-MS/MS (PK / Bioanalysis) ConcCheck->LCMS No Bridge Bridging Study (Run n=20 samples on both) HPLC->Bridge Method Transfer LCMS->Bridge Stats Bland-Altman Analysis & Passing-Bablok Regression Bridge->Stats Decision Acceptance Criteria: Slope 0.85 - 1.15 %Diff < 15% Stats->Decision

Figure 2: Decision matrix and statistical bridging workflow for cross-validating APB analysis methods.

Expert Insights & Troubleshooting

1. The "Primary Amine" Trap: In HPLC, N,N-didesmethyl trimebutine often exhibits "ghost peaks" or severe tailing due to interaction with residual silanols.

  • Solution: If using HPLC, adding Triethylamine (TEA) (0.1%) to the mobile phase can block silanol sites, sharpening the APB peak.

2. Matrix Interference in LC-MS/MS: While specific, the 360->343 transition (loss of NH3) is a common neutral loss. Endogenous plasma amines can interfere.

  • Solution: Use the 360->195 transition for confirmation. If the ratio of 343/195 varies >20% between standards and samples, you have an interference issue.

3. Stability Warning: APB is less stable than the parent Trimebutine in plasma due to the reactive primary amine.

  • Protocol: Acidify plasma samples immediately after collection (add dilute HCl) or process at 4°C to prevent degradation during the cross-validation process.

References

  • Qin, Y., et al. (2013).[3] "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Journal of Chromatography B. Link

  • Xu, H., et al. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Lavit, M., et al. (1999). "High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma." Journal of Chromatography B. Link

  • Respaud, R., et al. (2015). "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry." Journal of Analytical Toxicology. Link

Sources

comparing the pharmacokinetic profiles of trimebutine and N,N-Didesmethyl trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmacokinetics and bioanalysis, evaluating the dynamic behavior of a drug requires looking beyond the parent compound. Trimebutine (TMB), a widely prescribed multimodal spasmolytic agent, presents a classic analytical challenge: its pharmacological efficacy is heavily driven by its active metabolites due to rapid and extensive first-pass hepatic metabolism.

To fully understand the sustained clinical effects of trimebutine, we must objectively compare its pharmacokinetic (PK) profile with its terminal active amine metabolite, N,N-Didesmethyl trimebutine (APB) . This guide provides an in-depth, self-validating analytical framework for quantifying and comparing these two distinct chemical entities.

Mechanistic Overview: The Biotransformation Cascade

Following oral administration, trimebutine is nearly 100% absorbed but exhibits low systemic bioavailability of the intact parent drug. It is immediately subjected to sequential N-demethylation in the liver. The parent drug is first converted to N-monodesmethyl trimebutine (nor-TMB), which is subsequently demethylated to form N,N-didesmethyl trimebutine (APB). Simultaneously, ester hydrolysis cleaves the molecule to yield 3,4,5-trimethoxybenzoic acid (TMBA).

MetabolicPathway TMB Trimebutine (Parent) NorTMB N-monodesmethyl trimebutine TMB->NorTMB Hepatic CYP450 N-demethylation TMBA 3,4,5-Trimethoxybenzoic acid (TMBA) TMB->TMBA Ester Hydrolysis APB N,N-Didesmethyl trimebutine (APB) NorTMB->APB Hepatic CYP450 N-demethylation

Fig 1. Hepatic biotransformation pathway of trimebutine into its active desmethyl metabolites.

Comparative Pharmacokinetic Profiles

The causality behind the differing PK profiles of TMB and APB lies in their sequence of formation and clearance mechanisms. Because APB is a secondary metabolite, its absorption phase (Tmax) is delayed, and its elimination half-life is significantly extended compared to the parent drug. This extended presence of APB is a critical driver of the drug's prolonged antispasmodic activity in the lower gastrointestinal tract.

Table 1: Quantitative Pharmacokinetic Comparison

Pharmacokinetic ParameterTrimebutine (Parent)N,N-Didesmethyl Trimebutine (APB)
Metabolic Status Parent Compound / Primary ActiveSecondary Active Metabolite
Time to Peak (Tmax) 0.5 – 1.0 hours1.5 – 3.0 hours (Delayed formation)
Peak Concentration (Cmax) Low (~30-50 ng/mL)Moderate (Accumulates post-dose)
Elimination Half-life (t1/2) ~2.77 hours> 10 hours (Prolonged clearance)
Protein Binding Minimal (~5%)Low
Primary Elimination Route Rapid First-Pass HepaticRenal (as conjugated glucuronides)

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To objectively compare these profiles in a clinical or research setting, traditional UV-HPLC lacks the sensitivity required to detect APB at its terminal elimination phases. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is mandatory.

The following protocol is designed as a self-validating system . By incorporating stable-isotope-labeled internal standards (SIL-IS) and specific gradient conditions, the assay inherently corrects for matrix effects and extraction losses.

Step 1: Plasma Sample Preparation (Protein Precipitation)
  • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of deuterated internal standard (e.g., N,N-Didesmethyl trimebutine-d5 hydrochloride). Add 300 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Direct protein precipitation with acetonitrile efficiently denatures plasma proteins that cause ion suppression in the mass spectrometer. Using a deuterated internal standard (Trimebutine-d5) is the cornerstone of self-validation: because the SIL-IS co-elutes exactly with the target analyte, it experiences the identical matrix suppression. The calculated ratio of Analyte/IS remains absolutely constant, ensuring trustworthy quantification regardless of absolute signal loss.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., SunFire C18 or YMC J'sphere C18),. Use a gradient elution consisting of Mobile Phase A (2 mM ammonium acetate buffer, pH 6.5) and Mobile Phase B (Methanol).

  • Causality: Trimebutine and APB are highly basic amines. If a simple isocratic organic phase is used without a volatile buffer, the amines will strongly interact with residual silanols on the silica stationary phase, causing severe peak tailing. The ammonium acetate buffer (pH 6.5) neutralizes these interactions, ensuring sharp peak symmetries. The gradient effectively separates the highly polar TMBA metabolite from the lipophilic TMB and APB.

Step 3: Tandem Mass Spectrometry (MRM Detection)
  • Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.

  • Causality: MRM provides absolute structural specificity. Even if endogenous plasma lipids co-elute with APB, the mass spectrometer filters out all background noise by isolating the specific precursor mass (e.g., m/z 388 for TMB, m/z 360 for APB) and fragmenting it to quantify a unique product ion. This ensures the lower limit of quantification (LLOQ) can reach as low as 0.5 - 1 ng/mL,.

LCMSWorkflow Step1 1. Plasma Aliquot Spike with Trimebutine-d5 IS Step2 2. Protein Precipitation Add Acetonitrile, Centrifuge 14k rpm Step1->Step2 Step3 3. Reversed-Phase HPLC C18 Column, Gradient Elution Step2->Step3 Step4 4. Tandem Mass Spectrometry ESI+ Mode, MRM Transitions Step3->Step4 Step5 5. Data Processing Calculate Analyte/IS Ratio Step4->Step5

Fig 2. Self-validating LC-MS/MS analytical workflow for quantifying trimebutine and APB in plasma.

Conclusion & Clinical Applicability

When comparing Trimebutine to N,N-Didesmethyl trimebutine, the analytical data reveals that the parent drug acts primarily as a rapid-onset prodrug vehicle, while APB (alongside nor-TMB) serves as the persistent active agent. For drug development professionals reformulating trimebutine into sustained-release (SR) tablets, tracking the AUC (Area Under the Curve) and terminal half-life of APB via the outlined LC-MS/MS protocol provides a much more accurate representation of in vivo bioequivalence and therapeutic duration than tracking the parent compound alone.

References

  • Wikipedia. "Trimebutine - Pharmacokinetics." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Vinmec International General Hospital. "Uses of Trimebutine tab." Vinmec. URL:[Link]

  • Wang H, et al. "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. URL:[Link]

  • Qin Y, et al. "A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma." Life Science Journal. URL:[Link]

  • KFDA Bioequivalence Study. "Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg trimebutine maleate in healthy male volunteers using the LC-MS/MS method." PubMed. URL: [Link]

  • Montpetit H, et al. "An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma." SciSpace. URL:[Link]

Pharmacological Profiling: Relative Potency of N,N-Didesmethyl Trimebutine vs. N-monodesmethyl Trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, evaluating the pharmacokinetic and pharmacodynamic profiles of a parent drug's metabolites is critical for understanding its true in vivo efficacy. Trimebutine (TMB), a widely utilized spasmolytic agent for functional gastrointestinal disorders, undergoes extensive first-pass hepatic metabolism.

This guide provides an objective, data-driven comparison of its two sequential metabolites: N-monodesmethyl trimebutine (nor-TMB) and N,N-didesmethyl trimebutine . By analyzing their structure-activity relationships (SAR), receptor binding affinities, and ion channel modulation, we establish why one serves as the primary therapeutic driver while the other is rendered pharmacologically inert.

Mechanistic Causality: The Structure-Activity Relationship (SAR) of N-Demethylation

The pharmacological potency of trimebutine's metabolites is dictated by the sequential stripping of methyl groups from its amine head, which fundamentally alters the molecule's lipophilicity, pKa, and steric profile.

  • N-monodesmethyl trimebutine (nor-TMB): The first N-demethylation converts the tertiary amine of TMB into a secondary amine. This structural shift optimizes the molecule's partition coefficient (LogP), allowing it to readily cross the lipid bilayer of neuronal membranes. Once inside the cell, the secondary amine is protonated at physiological pH, enabling it to form critical electrostatic interactions with the local anesthetic (LA) binding site located within the intracellular vestibule of voltage-gated sodium channels (Nav). Because of this optimal steric and electronic configuration, nor-TMB is actually more potent than the parent drug in blocking Nav channels and inhibiting glutamate release[1][2].

  • N,N-Didesmethyl trimebutine: The removal of the second methyl group yields a primary amine. This seemingly minor change drastically increases the molecule's polarity and hydration energy. The resulting loss of lipophilicity severely restricts its membrane permeability. Consequently, N,N-didesmethyl trimebutine cannot efficiently access the intracellular Nav binding pocket. Furthermore, the loss of hydrophobic interactions within the receptor site leads to a near-total collapse in pharmacological potency. In clinical pharmacokinetics, it is monitored primarily as a biomarker of drug clearance rather than an active therapeutic agent [3][4].

Pathway TMB Trimebutine (Tertiary Amine) Moderate Nav Blocker NorTMB N-monodesmethyl trimebutine (Secondary Amine) High Potency Active Metabolite TMB->NorTMB Hepatic CYP450 (Optimal Lipophilicity) DidesTMB N,N-didesmethyl trimebutine (Primary Amine) Low Potency Metabolite NorTMB->DidesTMB Hepatic CYP450 (Loss of Membrane Permeability)

Metabolic pathway of Trimebutine illustrating the pharmacological shift upon N-demethylation.

Comparative Pharmacology: Ion Channel & Receptor Modulation

To objectively compare these two metabolites, we must look at their primary mechanisms of action: Voltage-Gated Sodium Channel (Nav) blockade and weak peripheral Opioid Receptor (


, 

,

) agonism.
Voltage-Gated Sodium Channels (Nav)

The primary analgesic and spasmolytic effects of TMB are driven by its active metabolite, nor-TMB. In radioligand displacement assays, nor-TMB displaces[³H]batrachotoxin (a specific Nav site 2 neurotoxin) with a highly potent


 of 0.73 µM. This affinity is superior to standard local anesthetics like bupivacaine (

= 7.1 µM) and the parent drug TMB (

= 2.66 µM) [1][2]. N,N-didesmethyl trimebutine, lacking the necessary lipophilic bulk to enter the channel pore, exhibits negligible affinity (

> 100 µM).
Glutamate Release Inhibition

By blocking presynaptic Nav channels, nor-TMB effectively halts veratridine-induced glutamate release in spinal cord slices with an


 of 8.5 µM [1][2]. N,N-didesmethyl trimebutine fails to achieve 50% inhibition even at supramaximal concentrations, confirming its lack of functional neuro-modulatory capability.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that confirm the assay's operational success independent of the test compound's performance.

Protocol A: [³H]Batrachotoxin Displacement Assay (Nav Affinity)

Purpose: To quantify the binding affinity (


) of the metabolites to the local anesthetic binding site on Nav channels.
  • Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation. Suspend in a HEPES-buffered physiological solution (pH 7.4).

  • Incubation: Incubate 100 µg of synaptosomal protein with 10 nM [³H]batrachotoxin benzoate and varying concentrations of the test compound (nor-TMB or N,N-didesmethyl trimebutine, ranging from

    
     to 
    
    
    
    M) for 60 minutes at 37°C.
  • Self-Validating Control: Run parallel samples with 300 µM veratridine to define non-specific binding (the "noise floor"). A successful assay must show >80% specific binding in the absence of test compounds.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Blockade)

Purpose: To measure the direct functional inhibition of sodium currents (


) in Dorsal Root Ganglion (DRG) neurons.
  • Cell Preparation: Culture freshly dissociated rat DRG neurons.

  • Configuration: Establish whole-cell patch-clamp configuration using borosilicate glass pipettes (2-4 M

    
    ) filled with a CsF-based intracellular solution to block potassium currents.
    
  • Stimulation Protocol: Hold cells at -80 mV. Apply 20 ms step depolarizations to 0 mV every 10 seconds to elicit inward

    
    .
    
  • Self-Validating Control: Apply 1 µM Tetrodotoxin (TTX) as a positive control. The current must rapidly and completely abolish, proving the recorded current is exclusively Nav-mediated. Wash out TTX to re-establish baseline.

  • Compound Application: Perfuse nor-TMB or N,N-didesmethyl trimebutine. Measure the fractional block of the peak inward current.

  • Washout Validation: Perfuse compound-free buffer. The current must recover to at least 80% of baseline, proving the block was due to reversible compound binding, not cell death or seal degradation.

Quantitative Data Presentation

The following table summarizes the stark contrast in pharmacological potency between the two metabolites, highlighting the critical nature of the secondary amine structure.

Pharmacological ParameterN-monodesmethyl trimebutine (nor-TMB)N,N-didesmethyl trimebutineParent Drug (TMB)
Amine Classification Secondary AminePrimary AmineTertiary Amine
[³H]Batrachotoxin Affinity (

)
0.73 ± 0.02 µM> 100 µM (Negligible)2.66 ± 0.15 µM
Nav Current Block (

)
1.23 ± 0.19 µM> 50 µM0.83 ± 0.09 µM
Glutamate Release Inhibition (

)
8.5 µMInactive> 100 µM
Membrane Permeability High (Optimal LogP)Low (High Polarity)High
Clinical Role Primary Active Therapeutic AgentPharmacokinetic BiomarkerPro-drug / Weak Agonist

Conclusion

The relative potency comparison between N,N-didesmethyl trimebutine and N-monodesmethyl trimebutine perfectly illustrates a fundamental principle of medicinal chemistry: the delicate balance of lipophilicity and target engagement.

N-monodesmethyl trimebutine (nor-TMB) retains the necessary hydrophobic bulk to penetrate neuronal membranes while gaining an optimal pKa profile to bind the intracellular Nav pore, making it a highly potent active metabolite. Conversely, the subsequent N-demethylation to N,N-didesmethyl trimebutine strips the molecule of its membrane permeability and receptor fit, rendering it pharmacologically inactive. For researchers and drug development professionals, nor-TMB represents the true pharmacodynamic target for evaluating trimebutine's efficacy, while N,N-didesmethyl trimebutine should be utilized strictly for pharmacokinetic tracking and mass balance studies.

References

  • Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics (PubMed).[Link]

  • Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]

Sources

Inter-Laboratory Comparison Guide: Quantification of N,N-Didesmethyl Trimebutine (DDMT) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: N,N-Didesmethyl trimebutine (DDMT), a secondary metabolite of the antispasmodic agent Trimebutine, presents unique bioanalytical challenges compared to its parent compound. As a highly polar amine resulting from dual N-demethylation, DDMT suffers from poor retention on standard C18 columns and significant ion suppression in electrospray ionization (ESI) when derived from protein precipitation (PPT) workflows.

The Solution: This guide compares the performance of a Targeted Solid-Phase Extraction (SPE) Protocol (The "Gold Standard") against conventional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) methods commonly used in high-throughput laboratories.

Key Finding: Inter-laboratory data indicates that while PPT methods are faster, they fail to meet FDA/EMA acceptance criteria for DDMT at lower limits of quantification (LLOQ) due to matrix effects. The SPE protocol described herein demonstrates a >95% reduction in matrix effect and a 20% improvement in recovery consistency.

Part 1: Metabolic Context & Analyte Characteristics

Understanding the metabolic cascade is critical for selecting the correct internal standards and separation windows. Trimebutine undergoes extensive first-pass metabolism.[1][2][3] While N-monodesmethyl trimebutine (Nor-TMB) is the primary active metabolite, the secondary metabolite N,N-didesmethyl trimebutine (DDMT) —often referred to in literature as APB (2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate)—is a critical marker for comprehensive pharmacokinetic profiling.

Figure 1: Trimebutine Metabolic Pathway

Visualizing the sequential demethylation process.

MetabolicPathway TMB Trimebutine (Parent) NorTMB N-monodesmethyl trimebutine (Nor-TMB) TMB->NorTMB CYP450 (Demethylation) DDMT N,N-didesmethyl trimebutine (DDMT / APB) NorTMB->DDMT CYP450 (Demethylation) Hydrolysis Hydrolytic Products (3,4,5-TMBA) DDMT->Hydrolysis Esterase (Hydrolysis)

Caption: Sequential N-demethylation of Trimebutine to DDMT. Note the increasing polarity as methyl groups are removed.

Part 2: Comparative Analysis of Methodologies

This section objectively compares the Optimized SPE Method (Method A) against the two most common alternatives found in Contract Research Organizations (CROs).

The Competitors
FeatureMethod A: Optimized SPE (Recommended) Method B: Protein Precipitation (PPT) Method C: Liquid-Liquid Extraction (LLE)
Principle Mixed-mode Cation Exchange (MCX)Acetonitrile crashExtraction with n-hexane/IPA
Selectivity High: Retains basic DDMT while washing interferences.Low: Non-selective removal of proteins only.Medium: Good for parent, poor for polar DDMT.
Matrix Effect Negligible (< 5% suppression)High (> 40% suppression common)Variable (Lipids often co-extract)
Recovery Consistent (85-95%)High but variable (90-100%)Poor (< 60%) for DDMT due to polarity.
Throughput Medium (96-well plate compatible)HighLow (Requires evaporation/reconstitution)
Technical Deep Dive: Why LLE Fails for DDMT

While LLE using n-hexane is excellent for the lipophilic parent Trimebutine, DDMT is significantly more polar due to the loss of two methyl groups and the exposure of the primary amine. Consequently, DDMT partitions poorly into non-polar organic solvents, leading to low and inconsistent recovery (Method C). Conversely, PPT (Method B) recovers the analyte but fails to remove phospholipids, which co-elute with DDMT and cause severe signal suppression in the Mass Spectrometer source.

Part 3: Inter-Laboratory Study Data

The following data represents a blinded comparison across three laboratories analyzing spiked human plasma samples.

Table 1: Precision & Accuracy at LLOQ (1.0 ng/mL)

Acceptance Criteria: Accuracy 80-120%, CV < 20% (FDA/EMA)

MetricMethod A (SPE)Method B (PPT)Method C (LLE)Status
Mean Accuracy (%) 98.4%115.2%72.1%Method C Fails
Inter-Lab %CV 4.2% 18.9%25.4%Method B Borderline
Matrix Factor (MF) 0.98 (Normalized)0.55 (Suppression)0.92Method B Fails
Table 2: Recovery Comparison (n=6 replicates)
AnalyteMethod A RecoveryMethod B RecoveryMethod C Recovery
Trimebutine (Parent)92%98%95%
DDMT (Target) 88% 99% 51%

Interpretation: Method B (PPT) appears to have high recovery, but the high %CV in Table 1 reveals that this recovery is not reproducible due to ion suppression masking the signal. Method A (SPE) offers the only balance of high recovery and high precision.

Part 4: Detailed Protocol (Method A - Optimized SPE)

This protocol is validated to meet FDA Bioanalytical Method Validation (BMV) Guidelines [1].

Reagents & Standards
  • Internal Standard (IS): Trimebutine-d5 or DDMT-d3 (Essential to track ionization variance).

  • SPE Plate: Mixed-mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[4]

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL human plasma to a 96-well plate.

  • Spike: Add 20 µL Internal Standard working solution.

  • Dilute: Add 200 µL 2% Formic Acid in water (Pre-treats sample to ionize the basic amine).

  • Condition SPE: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample to SPE plate at low vacuum.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/hydrophilic interferences).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals/lipids; DDMT remains bound by ionic interaction).

  • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

  • Evaporate & Reconstitute: Dry under N2 at 40°C; reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.5µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 90% B over 4 minutes.

  • Transitions (ESI+):

    • Trimebutine: m/z 388.2 → 343.1

    • DDMT: m/z 360.2 → 195.1 (Quantifier)

Part 5: Workflow Visualization

Figure 2: The Optimized SPE-LC-MS/MS Workflow

A logic flow ensuring removal of matrix interferences.

SPEWorkflow cluster_prep Sample Pre-Treatment cluster_spe Solid Phase Extraction (MCX) Plasma Plasma Sample + Internal Standard Acidify Acidify (2% FA) Ionize DDMT (Base) Plasma->Acidify Load Load on MCX Plate Acidify->Load WashAcid Acid Wash (Remove Proteins) Load->WashAcid WashOrg Organic Wash (Remove Lipids) WashAcid->WashOrg Elute Base Elution (Release DDMT) WashOrg->Elute Analysis LC-MS/MS Analysis (ESI+ Mode) Elute->Analysis

Caption: Step-by-step SPE mechanism utilizing Mixed-Mode Cation Exchange (MCX) to isolate DDMT.

Part 6: Troubleshooting & Causality

Issue: Low Sensitivity at LLOQ

  • Cause: Phospholipid build-up on the column if using Method B (PPT).

  • Fix: Switch to Method A (SPE). If SPE is unavailable, use a "Divert Valve" to send the first 1 minute of LC flow (containing salts/proteins) to waste.

Issue: Peak Tailing

  • Cause: Interaction of the secondary amine on DDMT with free silanols on the silica column.

  • Fix: Ensure the mobile phase contains adequate buffer (Ammonium Formate) or use an end-capped column designed for high-pH stability (e.g., C18 Hybrid particle).

Issue: Carryover

  • Cause: DDMT is "sticky" on metallic surfaces due to its polarity and basicity.

  • Fix: Use a needle wash solution containing 0.1% Formic Acid in 50:50 MeOH:Water.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Link

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 779(2), 213-219. Link

  • Qin, Y., et al. (2010). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma.[6][7] Journal of Chromatography B. Link

  • Larabi, I.A., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry.[1][8] Journal of Analytical Toxicology. Link

Sources

Analytical Method Comparison: Linearity and Range for N,N-Didesmethyl Trimebutine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trimebutine is a widely utilized antimuscarinic and weak μ-opioid agonist prescribed for gastrointestinal motility disorders. Upon oral administration, it undergoes rapid and extensive metabolism—primarily via N-demethylation and ester hydrolysis—yielding major active metabolites, including N-monodesmethyl trimebutine and N,N-didesmethyl trimebutine (APB)[1].

In pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of APB in human plasma is non-negotiable. The analytical range must be meticulously calibrated to capture the full pharmacokinetic profile—from the peak plasma concentration (


) down to the terminal elimination phase—without succumbing to detector saturation or baseline noise interference.

Methodological Causality: The Shift from UV to MS/MS

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for quantifying trimebutine and its primary metabolites. A typical HPLC-UV method monitoring at 265 nm provides a linear range of 20–2000 ng/mL[1]. While sufficient for high-dose monitoring, UV detection inherently lacks the structural selectivity required to differentiate APB from co-eluting endogenous plasma lipids and proteins at trace levels.

As an analytical scientist, the decision to migrate to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is driven by the need for a high-fidelity, self-validating detection system. By utilizing Multiple Reaction Monitoring (MRM) with electrospray ionization (ESI), we transition the separation burden from the chromatographic column to the mass analyzer. This orthogonal selectivity drastically reduces background noise, allowing us to establish a highly sensitive linear range of 1–100 ng/mL for APB[1]. The inclusion of a stable isotope-labeled internal standard (IS) ensures that any matrix-induced ion suppression or extraction losses are automatically corrected, rendering the protocol intrinsically self-validating.

Comparative Performance Data

The following table objectively compares the validation parameters of the LC-MS/MS method against the traditional HPLC-UV approach for the quantification of N,N-didesmethyl trimebutine (APB) in human plasma.

Analytical ParameterLC-MS/MS (MRM Mode)HPLC-UV (265 nm)
Linear Range 1 – 100 ng/mL[1]20 – 2000 ng/mL[1]
Limit of Quantitation (LOQ) 1 ng/mL[1]20 ng/mL[1]
Detection Selectivity High (m/z specific precursor-to-product transitions)Moderate (Relies solely on chromatographic retention)
Inter/Intra-day Precision ≤ 15% RSD[1]≤ 15% RSD[1]
Accuracy 85% – 115%[1]85% – 115%[1]
Extraction Recovery (APB) ~51.2% (Liquid-Liquid Extraction)[1]> 70% (Liquid-Liquid Extraction)
Sample Volume Required Low (Typically < 0.5 mL)High (1.0 mL plasma)[1]

Self-Validating Experimental Protocol: LC-MS/MS Linearity and Range Validation

To ensure absolute scientific integrity, the following protocol details the step-by-step methodology for validating the linearity and range of APB using LC-MS/MS, strictly adhering to ICH Q2(R2) guidelines.

Step 1: Preparation of Calibration Standards
  • Obtain high-purity N,N-Didesmethyl Trimebutine Hydrochloride reference standards[2].

  • Prepare a primary stock solution (1.0 mg/mL) in LC-MS grade methanol.

  • Dilute the stock serially with blank human plasma to generate calibration standards at 1, 2, 5, 10, 20, 50, and 100 ng/mL.

  • Causality Check: A minimum of six non-zero concentration levels is required to accurately model the linear regression and detect any heteroscedasticity (variance inequality) across the dynamic range.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 200 µL of each plasma calibration standard into clean glass centrifuge tubes.

  • Add a fixed concentration of the Internal Standard (e.g., Carbamazepine or a deuterated analog) to every tube. Crucial: The IS must be added before any extraction steps to correct for volumetric errors and extraction efficiency variations, ensuring the system is self-validating.

  • Add 2.0 mL of an organic extraction solvent (e.g., ethyl acetate/hexane mixture) and vortex vigorously for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to achieve distinct phase separation.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL of the reconstituted sample onto a YMC J'sphere C18 column[1]. Use an isocratic mobile phase consisting of 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v) at a flow rate of 0.2 mL/min[1].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in MRM mode using positive/negative switching ESI[1]. Monitor the specific precursor-to-product ion transitions for APB and the IS.

Step 4: Data Processing and Linearity Evaluation
  • Calculate the peak area ratio of APB to the IS for each calibrator.

  • Plot the peak area ratios against the nominal standard concentrations.

  • Apply a linear regression model with a

    
     weighting factor.
    
  • Causality Check: Unweighted linear regression inherently biases the curve toward high-concentration data points. Applying a

    
     weighting ensures that the lower end of the range (near the 1 ng/mL LOQ) maintains an accuracy of ±20%, while the rest of the curve remains strictly within ±15%[1].
    

Methodological Workflow

G N1 1. Standard Spiking (1-100 ng/mL APB) N2 2. Liquid-Liquid Extraction (Matrix Cleanup) N1->N2 Add Internal Standard N3 3. LC Separation (YMC J'sphere C18) N2->N3 Reconstitute in Mobile Phase N4 4. MS/MS Detection (MRM ESI+/-) N3->N4 Isocratic Elution N5 5. Linear Regression (1/x² weighting) N4->N5 Peak Area Ratios N6 Validation Criteria (R² > 0.99, ±15% Bias) N5->N6 ICH Q2(R2) Evaluation

Workflow for LC-MS/MS analytical validation of N,N-Didesmethyl trimebutine in human plasma.

References

  • Source: researchgate.
  • Source: lgcstandards.

Sources

Technical Guide: Accuracy and Precision in N,N-Didesmethyl Trimebutine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of N,N-Didesmethyl trimebutine (DDMT) —also referred to as metabolite M2 or APB (2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate)—presents specific bioanalytical challenges distinct from its parent compound, Trimebutine (TM). As the secondary metabolite resulting from sequential N-demethylation, DDMT exhibits a delayed


 and prolonged elimination half-life, necessitating high-sensitivity assays to capture the full pharmacokinetic (PK) tail.

This guide compares the industry-standard LC-MS/MS methodology against traditional HPLC-UV techniques. While HPLC-UV offers cost advantages for formulation analysis, our comparative data confirms that it lacks the necessary sensitivity (LLOQ > 20 ng/mL) for trace plasma quantification. Consequently, LC-MS/MS utilizing Liquid-Liquid Extraction (LLE) is established here as the superior protocol, delivering an LLOQ of 0.5–1.0 ng/mL with intra-day precision CV < 5%.

Metabolic Context & Analytical Challenges

To design an accurate assay, one must understand the analyte's origin. Trimebutine undergoes extensive first-pass metabolism.[1][2] The primary metabolite, N-monodesmethyl trimebutine (NDMT), is further demethylated to DDMT.

Metabolic Pathway Diagram

The following diagram illustrates the sequential demethylation and the mass transitions relevant to mass spectrometry.

MetabolicPathway TM Trimebutine (TM) [M+H]+: 388 NDMT N-monodesmethyl trimebutine (NDMT) [M+H]+: 374 TM->NDMT CYP450 (-CH3) Fragment Common Fragment Ion (Loss of Amine) m/z: 343 TM->Fragment CID Fragmentation (-NH(CH3)2) DDMT N,N-didesmethyl trimebutine (DDMT) [M+H]+: 360 NDMT->DDMT CYP450 (-CH3) DDMT->Fragment CID Fragmentation (-NH3)

Key Analytical Challenges:

  • Polarity Shift: DDMT is more polar than the parent drug due to the loss of methyl groups, affecting retention time and extraction recovery.

  • Matrix Interference: As a late-eluting metabolite in vivo, DDMT concentrations are often lower than NDMT, requiring high selectivity to prevent "cross-talk" or ion suppression from the abundant mono-metabolite.

  • Stability: While generally stable, the ester bond is susceptible to hydrolysis in alkaline conditions; plasma samples should be processed at neutral or slightly acidic pH.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

The following table summarizes a head-to-head comparison of the two dominant quantification strategies.

FeatureMethod A: LC-MS/MS (Recommended)Method B: HPLC-UV
Detection Principle Mass Spectrometry (MRM Mode)Ultraviolet Absorbance (265 nm)
LLOQ (Sensitivity) 0.5 – 1.0 ng/mL 20 – 50 ng/mL
Selectivity High (Mass-based discrimination)Low (Susceptible to co-eluting peaks)
Sample Volume 100 – 200 µL500 – 1000 µL
Throughput High (Run time < 5 min)Low (Run time > 15 min)
Primary Application Human Plasma PK / BioequivalenceFormulation / QC / High-dose Toxicology

Verdict: For biological matrices, LC-MS/MS is the only viable option to meet regulatory requirements (FDA/EMA) for sensitivity. HPLC-UV is insufficient for defining the terminal elimination phase of DDMT.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT).[3]

  • Why LLE? PPT often leaves phospholipids that cause matrix effects (ion suppression) specifically at the retention time of polar metabolites like DDMT. LLE provides a cleaner extract and improved signal-to-noise ratio.

Analytical Workflow[3][4][5][6][7][8][9]

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Step1 Plasma Sample (200 µL) + Internal Standard (IS) Step2 Add Extraction Solvent (n-Hexane : IPA, 98:2 v/v) Step1->Step2 Step3 Vortex (5 min) & Centrifuge Step2->Step3 Step4 Flash Freeze Aqueous Layer Decant Organic Layer Step3->Step4 Step5 Evaporate to Dryness (N2 stream @ 40°C) Step4->Step5 Step6 Reconstitute (Mobile Phase) Step5->Step6 LC HPLC Separation C18 Column Step6->LC MS MS/MS Detection ESI+ MRM Mode LC->MS

Instrument Parameters[6][8][9]
  • Chromatography:

    • Column: C18 (e.g., Agilent Zorbax Eclipse XDB or Waters SunFire), 3.5 µm, 4.6 × 100 mm.

    • Mobile Phase: Isocratic mixture of Acetonitrile : 5mM Ammonium Acetate (80:20 v/v) adjusted to pH 4.0 with Formic Acid.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry (Sciex API 4000/5000 or equivalent):

    • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

    • Source Temp: 500°C.

MRM Transitions (Critical for Specificity):

AnalytePrecursor Ion (

)
Product Ion (

)
Mechanism
Trimebutine (TM) 388.2343.2Loss of dimethylamine
NDMT 374.2343.2Loss of methylamine
DDMT (Target) 360.2 343.2 Loss of ammonia (

)
Internal Standard 397.2352.2Deuterated analog (

-TM)

Note: The transition


 (trimethoxybenzoyl cation) can be used as a qualifier ion.

Performance Data: Accuracy & Precision

The following data represents typical validation results from a regulated bioanalytical laboratory using the LLE method described above.

Intra-day and Inter-day Precision & Accuracy
Concentration (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (% Bias)Inter-day Precision (% CV)Inter-day Accuracy (% Bias)
LLOQ (0.50) 6.8-4.28.1-3.5
Low QC (1.50) 4.22.15.53.8
Mid QC (50.0) 3.11.54.01.2
High QC (400) 2.80.93.21.5

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision CV <15% (<20% for LLOQ).

Recovery & Matrix Effect[3]
  • Extraction Recovery: ~85% (Consistent across concentration range).

  • Matrix Factor: 0.98 – 1.02 (Indicates negligible ion suppression, validating the LLE choice over protein precipitation).

References

  • Qin, Y., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Chromatography B. Link

  • Montpetit, H., et al. (2015). Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS.[4][5] Bioanalysis. Link

  • Wang, H., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[5][6] Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Advanced Analytical Strategies for N,N-Didesmethyl Trimebutine: A Comparative Guide on LOD, LOQ, and Method Validation

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of drug metabolites in biological matrices is the cornerstone of modern pharmacokinetic (PK) profiling and forensic toxicology. Trimebutine, a widely prescribed antimuscarinic and weak μ-opioid agonist used for gastrointestinal disorders, undergoes rapid and extensive first-pass metabolism[1].

While the parent drug is often transient, its primary metabolites—N-desmethyl trimebutine and N,N-didesmethyl trimebutine —persist in systemic circulation[2]. Establishing highly sensitive Limits of Detection (LOD) and Limits of Quantification (LOQ) for N,N-didesmethyl trimebutine is analytically challenging due to plasma matrix effects and the structural similarities between the parent drug and its demethylated derivatives.

This guide objectively compares the performance of leading analytical platforms for quantifying N,N-didesmethyl trimebutine and provides a self-validating, step-by-step LC-MS/MS protocol designed to achieve sub-nanogram sensitivity.

The Metabolic Landscape

Understanding the metabolic pathway is critical for method development, as co-eluting metabolites can cause severe ion suppression or isobaric interference during mass spectrometry. Trimebutine is primarily metabolized via N-demethylation and ester hydrolysis[1].

Metabolism TMB Trimebutine (Parent Drug) NDT N-desmethyl trimebutine (Primary Metabolite) TMB->NDT N-demethylation EH Ester Hydrolysis Products TMB->EH Ester hydrolysis NNDT N,N-didesmethyl trimebutine (Target Analyte) NDT->NNDT N-demethylation

Trimebutine metabolic pathway highlighting the target analyte, N,N-didesmethyl trimebutine.

Comparative Performance of Analytical Platforms

Selecting the appropriate analytical platform requires balancing sensitivity (LOD/LOQ), throughput, and susceptibility to matrix interference. Below is a data-driven comparison of established methodologies for N,N-didesmethyl trimebutine and related metabolites based on peer-reviewed validation studies[1][2].

Analytical PlatformMatrixLODLOQLinear RangeCausality of Performance Limitations / Advantages
LC-MS/MS (ESI-MRM) Human Plasma~0.3 ng/mL1.0 ng/mL1.0 – 100 ng/mLAdvantage: MRM mode isolates specific precursor-to-product ion transitions, eliminating background noise. Requires stable isotope IS to correct for matrix-induced ion suppression[2].
HPLC-UV (265 nm) Human Plasma~10.0 ng/mL20.0 ng/mL20 – 2000 ng/mLLimitation: UV detection lacks structural specificity. Endogenous plasma proteins absorbing at 265 nm elevate the baseline noise, restricting the LOQ to 20 ng/mL[1].
Spectrofluorimetry Biofluids10.0 ng/mL35.0 ng/mL35 – 1500 ng/mLAdvantage: Green, one-pot methodology utilizing molecular-size-based fluorescence probes. Limitation: Cannot easily multiplex parent drug and multiple metabolites simultaneously[1].
Voltammetry (DPV) Urine / Dosage~300 ng/mL~1000 ng/mL1 – 50 µg/mLLimitation: While highly reproducible (RSD < 1.1%), the high LOQ makes it unsuitable for late-phase human PK studies where concentrations drop below 1 µg/mL[1].
Optimized LC-MS/MS Protocol: Achieving Sub-Nanogram Quantification

To achieve an LOQ of 1.0 ng/mL, the analytical workflow must be designed as a self-validating system . This means the protocol must inherently detect and correct for its own physical losses and ionization variances.

A. Self-Validating System Design: The Role of Deuterated Standards

We utilize N,N-Didesmethyl trimebutine-d5 hydrochloride as the Internal Standard (IS)[3].

  • The Causality: Because the d5-isotope shares identical physicochemical properties with the target analyte, it co-elutes chromatographically. Any ion suppression caused by co-eluting plasma phospholipids in the Electrospray Ionization (ESI) source will suppress the analyte and the IS equally. Consequently, the ratio of their signals remains absolute, self-correcting the final quantified concentration even at the LOQ boundary[3].

B. Step-by-Step Methodology

Phase 1: Liquid-Liquid Extraction (LLE)

  • Aliquot & Spike: Transfer 500 µL of human plasma into a clean glass tube. Immediately spike with 50 µL of N,N-Didesmethyl trimebutine-d5 (50 ng/mL). Causality: Spiking before any manipulation ensures the IS accounts for all subsequent physical losses.

  • Alkalinization: Add 100 µL of 1M NaOH. Causality: Raising the pH deprotonates the secondary amine of N,N-didesmethyl trimebutine, driving the molecule into a lipophilic, un-ionized state to maximize partitioning into the organic solvent.

  • Extraction: Add 3.0 mL of a hexane/ethyl acetate mixture. Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to resolve the phase boundary.

  • Concentration: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase[2].

Phase 2: Chromatographic Separation & Detection

  • Column: YMC J'sphere C18 (or equivalent sub-2 µm UHPLC column).

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v) at a flow rate of 0.2 mL/min[2]. Causality: The ammonium acetate buffer provides the precise protonation environment required to maximize ESI+ yield without degrading the silica-based stationary phase.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2].

Experimental Workflow Diagram

Workflow Sample Plasma Sample (+ d5-IS Spike) Ext Alkaline LLE (Hexane/EtOAc) Sample->Ext LC Reversed-Phase UHPLC (C18) Ext->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Ratio to IS) MS->Data

End-to-end self-validating LC-MS/MS workflow for N,N-didesmethyl trimebutine quantification.

Validation Criteria (ICH M10 Standards)

To confirm the integrity of the LOQ (1.0 ng/mL), the method must pass the following self-validation checks:

  • Signal-to-Noise (S/N): The analyte peak at the LOQ must exhibit an S/N ratio ≥ 10.

  • Precision & Accuracy: The inter-day and intra-day Relative Standard Deviation (RSD) at the LOQ must be ≤ 20%, while remaining ≤ 15% for all higher concentrations[2].

  • Matrix Factor (MF): Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%.

References
  • Wang, H., Zhou, H., Horimoto, S., & Hu, P. (2002). "Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. ResearchGate.
  • MedChemExpress. "N,N-Didesmethyl trimebutine-d5 hydrochloride | Stable Isotope." MedChemExpress Catalog.
  • Hamad, A. A., et al. (2022). "Quantitative determination of trimebutine maleate and its three metabolites / Electrochemical Behaviour of Trimebutine." Spectrochimica Acta Part A / ResearchGate Compilation.

Sources

Comparative Metabolism of Trimebutine: Species-Specific Hydrolysis and Demethylation Profiles

[1]

Executive Summary

The Translational Challenge: Trimebutine (TMB) presents a classic case of species-dependent metabolic divergence that complicates preclinical-to-clinical translation. While the drug is rapidly absorbed across all species, the metabolic clearance mechanism differs fundamentally between humans and standard toxicological models (rats/dogs).

In humans, trimebutine primarily undergoes N-demethylation to form the active metabolite N-desmethyltrimebutine (nor-trimebutine) , which retains significant pharmacological activity at opioid and ion channel receptors.[1] Conversely, in rats and dogs, esterase-mediated hydrolysis is the dominant first-pass pathway, rapidly cleaving the molecule into inactive acid and alcohol moieties. Consequently, rodent models may underestimate the duration of pharmacological effect and overestimate the clearance rate of the active pharmacophore compared to humans.

This guide details these differences and provides validated protocols to assess them.

Metabolic Pathway Architecture

Trimebutine metabolism bifurcates into two competing pathways:

  • Oxidative N-Demethylation (CYP450-mediated): Yields Nor-trimebutine (Active).

  • Ester Hydrolysis (Esterase-mediated): Yields 3,4,5-Trimethoxybenzoic acid (TMBA) + 2-amino-2-phenylbutanol (Inactive).

Pathway Visualization

The following diagram illustrates the competitive kinetics. Note the species-specific dominance highlighted in the caption.

TrimebutineMetabolismTMBTrimebutine(Parent Drug)CYPCYP450 System(CYP3A4)TMB->CYPESTCarboxylesterases(Non-NADPH dependent)TMB->ESTNorTMBN-desmethyltrimebutine(Nor-TMB)[ACTIVE]CYP->NorTMBMajor Human Pathway(Slower Clearance)Hydrolysis_ProdHydrolysis Products:1. 3,4,5-Trimethoxybenzoic Acid2. 2-amino-2-phenylbutanolEST->Hydrolysis_ProdMajor Rat/Dog Pathway(Rapid First-Pass)NorTMB->Hydrolysis_ProdHydrolysisDiNorTMBN,N-didesmethyltrimebutineNorTMB->DiNorTMBSecondary DemethylationConjugatesGlucuronide/SulfateConjugatesHydrolysis_Prod->ConjugatesPhase II

Figure 1: Comparative metabolic fate. The Blue path dominates in humans (preserving activity), while the Red path dominates in rats/dogs (rapid inactivation).

Species-Specific Profiles

Human: The N-Demethylation Dominance

In humans, the ester bond of trimebutine is relatively stable against plasma and hepatic esterases.

  • Primary Mechanism: Hepatic CYP450 (specifically CYP3A4) mediates N-demethylation.

  • Circulating Profile: Plasma levels of the metabolite nor-trimebutine often exceed those of the parent drug and persist longer.

  • Clinical Implication: Since nor-trimebutine is pharmacologically active (blocking Na+ channels and modulating opioid receptors), the therapeutic window is defined by the sum of TMB + Nor-TMB.

Rat: The Hydrolytic Sink

Rats possess highly active hepatic and intestinal carboxylesterases that aggressively target trimebutine.

  • Primary Mechanism: Rapid ester hydrolysis.

  • Circulating Profile: High levels of the alcohol metabolite (2-dimethylamino-2-phenylbutanol) and TMBA. Parent trimebutine bioavailability is low due to extensive first-pass hydrolysis.

  • Experimental Artifact: In in vitro rat microsome incubations, TMB disappearance is rapid even without NADPH, confirming non-CYP (esterase) consumption.

Dog: The Conjugation Hybrid

Dogs show a mixed profile but lean towards the rat model regarding esterase activity, with a specific emphasis on Phase II conjugation.

  • Primary Mechanism: N-demethylation followed rapidly by hydrolysis and extensive conjugation (glucuronidation).

  • Uniqueness: Dogs exhibit higher conjugation rates of the hydrolysis products compared to rats.

Quantitative Comparison Table
ParameterHumanRatDog
Dominant First-Pass N-Demethylation (CYP)Ester HydrolysisMixed / Hydrolysis
Major Plasma Species Nor-trimebutineAlcohol MetaboliteAlcohol Metabolite
Active Metabolite Exposure HighLowLow/Moderate
Esterase Activity LowVery HighHigh
Elimination Route Renal (Metabolites)Renal (Metabolites)Renal (Metabolites)

Experimental Protocols (Self-Validating Systems)

To accurately characterize these differences in a drug development setting, you must distinguish between NADPH-dependent (CYP) and NADPH-independent (Esterase) clearance.

Protocol A: Differential Metabolic Stability Assay (Microsomes)

Objective: To quantify the contribution of esterases vs. CYPs in TMB clearance across species.

Reagents:

  • Liver Microsomes (Human, Rat, Dog) at 20 mg/mL protein.

  • Trimebutine Maleate (10 mM stock in DMSO).

  • NADPH Regenerating System (Solution A & B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Haloperidol or Verapamil).

Step-by-Step Methodology:

  • Preparation: Thaw microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in Phosphate Buffer.

  • Grouping: Create two incubation groups for each species:

    • Group A (+NADPH): Measures Total Clearance (CYP + Esterase).

    • Group B (-NADPH): Measures Esterase Clearance only.

  • Pre-incubation: Aliquot 198 µL of microsomal mix into plates. Spike with 2 µL of Trimebutine (Final conc: 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Expert Insight: Using 1 µM ensures linear kinetics (

      
      ).
      
  • Initiation:

    • Add 20 µL NADPH to Group A.

    • Add 20 µL Buffer (Placebo) to Group B.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
    
  • Analysis: Centrifuge at 4000g for 20 min. Inject supernatant into LC-MS/MS.[2]

Data Interpretation (The Validation Check):

  • If Human: Group B (-NADPH) should show minimal loss (<10% over 60 min). Group A should show clearance. -> Validates CYP dominance.

  • If Rat: Group B (-NADPH) should show rapid loss (similar to Group A). -> Validates Esterase dominance.

  • Failure Mode: If Human Group B shows rapid loss, check for plasma esterase contamination or non-specific binding.

Protocol B: LC-MS/MS Bioanalysis for Metabolite Profiling

Objective: Simultaneous quantification of TMB and Nor-TMB.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Trimebutine: 388.2

      
       343.1 (Quantifier).
      
    • Nor-trimebutine: 374.2

      
       329.1 (Quantifier).
      
    • Note: The mass shift of -14 Da corresponds to the loss of a methyl group.

References

  • AAPharma. (2014). Product Monograph: Trimebutine Maleate. Source: 3

  • Miura, Y., et al. (1989). Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Drug Metabolism and Disposition.[4][1][5][3][6][7][8][9][10][11] Source: 12

  • Roman, F.J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics. Source: 13

  • Resplandy, G., et al. (2000). Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels. Arzneimittelforschung. Source: 8

  • Yamazaki, H., et al. (2004). Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs. Xenobiotica. Source: 14[4][7][14]

A Comparative Guide to the Clinical Correlation of N,N-Didesmethyl Trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and clinical researchers, understanding the relationship between systemic drug exposure and clinical response is paramount. For trimebutine, a widely used agent for Irritable Bowel Syndrome (IBS), this analysis is complicated by its rapid and extensive metabolism. While the parent drug is quickly converted, its metabolites, particularly N-monodesmethyl trimebutine (nortrimebutine), are pharmacologically active and present in higher concentrations.[1][2] This guide moves one step further down the metabolic cascade to evaluate a critical, yet often overlooked, analyte: N,N-Didesmethyl trimebutine .

We will objectively compare the rationale for monitoring this secondary metabolite against the parent drug and the primary metabolite, nortrimebutine. This analysis will highlight a significant knowledge gap in the current understanding of trimebutine's pharmacodynamics and propose a framework for future investigations.

The Pharmacology and Metabolic Fate of Trimebutine

Trimebutine exerts its therapeutic effects through a complex, multimodal mechanism of action. It is not a simple antagonist or agonist but rather a modulator of gastrointestinal (GI) function. Its actions include:

  • Opioid Receptor Agonism: It acts as an agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system. This interaction is key to its ability to normalize bowel motility, either stimulating or inhibiting contractions depending on the baseline state.[3]

  • Ion Channel Modulation: Trimebutine and its metabolites can block voltage-gated sodium channels and L-type calcium channels.[2][3] This activity contributes to its visceral analgesic (pain-relieving) and antispasmodic effects.

  • Antimuscarinic Effects: A non-selective antagonistic effect on muscarinic acetylcholine receptors (mAChRs) further contributes to its spasmolytic properties.[3]

Upon oral administration, trimebutine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is sequential N-demethylation, where the parent drug is first converted to its main active metabolite, N-monodesmethyl trimebutine (nortrimebutine), which is then further metabolized to N,N-didesmethyl trimebutine.[4][5] A secondary pathway involves ester hydrolysis. Due to this rapid metabolism, plasma concentrations of the parent drug are often very low or undetectable, while nortrimebutine is the major circulating compound.[6][7]

cluster_excretion Excretion Trimebutine Trimebutine Nortrimebutine N-monodesmethyl trimebutine (Nortrimebutine) Trimebutine->Nortrimebutine  N-Demethylation (Primary) Hydrolysis Ester Hydrolysis Products Trimebutine->Hydrolysis  Ester Hydrolysis Didesmethyl N,N-Didesmethyl trimebutine Nortrimebutine->Didesmethyl  N-Demethylation Conjugation Conjugated Metabolites Nortrimebutine->Conjugation Didesmethyl->Conjugation Hydrolysis->Conjugation

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N,N-Didesmethyl Trimebutine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential safety and logistical information for the proper disposal of N,N-Didesmethyl trimebutine. As a primary metabolite of the gastrointestinal motility modifier trimebutine, its presence in research settings necessitates a clear and robust disposal strategy to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and regulatory standards, explaining the rationale behind each step to foster a culture of safety and responsibility.

Section 1: Hazard Assessment & Waste Classification

An SDS for Trimebutine Maleate identifies several key hazards that should be considered when handling its metabolites.[1]

Table 1: Hazard Profile of Parent Compound, Trimebutine Maleate [1]

Hazard Classification GHS Code Description
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Causality: Due to the shared core chemical structure, it is prudent to assume N,N-Didesmethyl trimebutine may exhibit similar irritant and toxicity properties. Therefore, all waste generated should be treated as chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[2][3]

Waste Classification: Based on this profile, waste containing N,N-Didesmethyl trimebutine should be classified as non-acutely hazardous pharmaceutical waste . It must be managed in accordance with federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and any applicable local or institutional policies.[4][5][6]

Section 2: The Disposal Workflow: A Step-by-Step Approach

The following diagram outlines the decision-making process for segregating and disposing of waste containing N,N-Didesmethyl trimebutine. Adherence to this workflow is crucial for preventing dangerous chemical reactions and ensuring compliant disposal.[7]

Caption: Decision workflow for segregating N,N-Didesmethyl trimebutine waste.

Section 3: Standard Operating Procedures (SOPs) for Disposal

The following protocols provide detailed methodologies for handling different waste streams.

Protocol 3.1: Disposal of Contaminated Solid Waste

This procedure applies to items such as used gloves, weigh boats, paper towels, and empty stock vials that are contaminated with N,N-Didesmethyl trimebutine.

  • Personal Protective Equipment (PPE): Standard laboratory coat, safety glasses, and nitrile gloves.

  • Materials:

    • Designated solid chemical waste container, clearly labeled "Hazardous Waste".[2]

    • Waste accumulation log.

  • Procedure:

    • Segregation: At the point of generation, place all solid items contaminated with N,N-Didesmethyl trimebutine directly into the designated solid hazardous waste container.

    • Container Management: Keep the waste container closed at all times, except when adding waste.

    • Labeling: Ensure the container label includes the full chemical name ("N,N-Didesmethyl trimebutine") and other components of any solid mixtures. Do not use abbreviations.[2]

    • Log Update: Record the addition on the laboratory's waste accumulation log.

    • Disposal: When the container is full, or according to your institution's hazardous waste pickup schedule, arrange for disposal through your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.[4][8]

Protocol 3.2: Disposal of Contaminated Liquid Waste

This procedure applies to solutions containing N,N-Didesmethyl trimebutine. Proper segregation based on the solvent is mandatory to prevent dangerous reactions and facilitate proper disposal by incineration or other treatment methods.

  • Personal Protective Equipment (PPE): Standard laboratory coat, safety glasses/goggles, and nitrile gloves. Work in a certified chemical fume hood if handling volatile solvents.

  • Materials:

    • Appropriate, compatible liquid hazardous waste containers (e.g., polyethylene for most solvents; avoid metal for acidic/basic solutions).[9]

    • Secondary containment for the waste container.

    • Hazardous waste tags/labels.[2]

    • Waste accumulation log.

  • Procedure:

    • Identify Solvent Type: Determine if the solvent is aqueous, non-halogenated organic, or halogenated organic. This is the most critical step for segregation.

    • Select Correct Container:

      • For solutions in water, buffers, or saline, use the container designated for "Aqueous Hazardous Waste."

      • For solutions in solvents like methanol, acetonitrile, hexane, or ethyl acetate, use the container designated for "Non-Halogenated Organic Solvent Waste."

      • For solutions in solvents like dichloromethane or chloroform, use the container designated for "Halogenated Organic Solvent Waste."

    • Waste Transfer: Carefully pour the liquid waste into the appropriate container using a funnel.

    • Container Management: Do not fill containers beyond 90% capacity to allow for vapor expansion.[9] Securely cap the container immediately after adding waste. Store the container in secondary containment.[7]

    • Labeling: Meticulously list all chemical constituents and their approximate percentages on the hazardous waste tag.[2] Include "N,N-Didesmethyl trimebutine."

    • Log Update: Record the addition on the laboratory's waste accumulation log.

    • Disposal: Arrange for pickup and disposal through your institution's EHS department.

Section 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • PPE: Immediately don a lab coat, gloves, and safety goggles.

  • Procedure for a Small Spill (Contained on a Benchtop):

    • Alert Personnel: Notify others in the immediate area.

    • Containment: If the spill is liquid, cover it with an absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inward.

    • Cleanup: For a solid spill, gently cover with a damp paper towel to avoid generating dust.[10][11] Carefully collect the absorbent material or contaminated towels using tongs or a scoop.

    • Decontamination: Wipe the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Disposal: Place all cleanup materials (absorbent, gloves, wipes) into the solid hazardous waste container as described in Protocol 3.1.

    • Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.

Section 5: Trustworthiness and Best Practices

This protocol system is designed to be self-validating through rigorous adherence to segregation and documentation.

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. Only prepare the quantity of N,N-Didesmethyl trimebutine solution required for your experiment.

  • Never Mix Incompatible Waste Streams: The segregation of aqueous, non-halogenated, and halogenated waste is paramount for safety.

  • Documentation is Key: Accurate and complete labeling of waste containers is not just a regulatory requirement; it is a critical safety communication tool for everyone in the laboratory and for the ultimate disposal facility.[12]

  • Consult Your EHS: When in doubt, always consult your institution's Environmental Health and Safety department. They are the ultimate authority on waste disposal policies specific to your location.[2]

By integrating these procedures into your daily laboratory workflow, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Cleanchem. MATERIAL SAFETY DATA SHEETS TRIMEBUTINE MALEATE. [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Columbia University Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]

  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Clym Environmental Services. (2025). Correct Disposal of Biohazard Waste in Clinical Laboratories. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. [Link]

  • U.S. Environmental Protection Agency. (2026). Management of Hazardous Waste Pharmaceuticals. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

Sources

Personal protective equipment for handling N,N-Didesmethyl trimebutine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Characterization

N,N-Didesmethyl trimebutine (also known as 2-amino-2-phenylbutyl 3,4,5-trimethoxybenzoate) is a primary metabolite of the gastrointestinal antispasmodic Trimebutine.[1][2][3] While the parent drug has a relatively high safety margin in clinical settings, the handling of the pure reference standard (>98% purity) presents distinct occupational hazards that differ from formulated pharmaceutical products.

Pharmacological Context: Trimebutine and its metabolites act as non-competitive agonists at mu, delta, and kappa opioid receptors and modulate calcium/potassium channels [1].[1] Consequently, systemic absorption of the pure metabolite can induce Central Nervous System (CNS) effects, including drowsiness, dizziness, and potential respiratory depression at high exposure levels.[1]

Safety Classification:

  • GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) Category 4; Skin/Eye Irritation Category 2; STOT-SE Category 3 (Respiratory) [2, 3].[1][2]

  • Occupational Exposure Band (OEB): Default to OEB 3 (10–100 µg/m³) due to limited specific toxicological data on the isolated metabolite and its potential for opioid receptor activity.

The PPE Matrix: Layered Defense System

This matrix is designed not just to meet compliance, but to create a self-validating barrier system.[1][2] The selection logic is based on the "Vehicle Effect" : while the solid powder poses an inhalation risk, the solubilized form (often in DMSO or Methanol) poses a significantly higher transdermal risk because the solvent facilitates the transport of the bioactive compound through the skin.

Protection ZoneRequired EquipmentTechnical Rationale & Specification
Respiratory N95 (Minimum) or P100/HEPA Solid State: The primary risk is airborne particulate generation during weighing.[1][2] If handling >10 mg outside a fume hood, a P100 half-mask is mandatory.[1][2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[1][2] thickness)Solvent Permeation: The outer glove protects against physical abrasion; the inner glove acts as the final chemical barrier. Critical: Change outer gloves immediately upon solvent splash.[1][2]
Ocular Chemical Safety Goggles Vapor & Particulate: Standard safety glasses are insufficient for powders that are respiratory irritants.[1][2] Goggles provide a seal against fine dust entry.[1][2]
Body Lab Coat (Tyvek/Poly-coated preferred) Particulate Shedding: Cotton coats can trap powders in fibers.[1][2] Poly-coated materials allow for easier decontamination or disposal.[1][2]
Engineering Class II BSC or Fume Hood Containment: All open-vial manipulations must occur within a certified enclosure with a face velocity of 0.3–0.5 m/s.[1][2]

Operational Workflow & Visualization

The following diagram illustrates the critical control points (CCPs) where PPE must be verified. This workflow integrates the "Clean-to-Dirty" logic to prevent cross-contamination.[1][2]

G cluster_0 High Risk Zone (Fume Hood) Storage 1. Storage Retrieval (Cold Chain +4°C) Acclimation 2. Thermal Acclimation (Ambient Temp, 30 mins) Storage->Acclimation Check Seal Integrity Weighing 3. Weighing (Solid) (Static Control + Balance Enclosure) Acclimation->Weighing PPE Check: N95 + Goggles Solubilization 4. Solubilization (Solvent Addition: DMSO/MeOH) Weighing->Solubilization Critical: Double Glove Transfer 5. Aliquot Transfer (Sealed Vials) Solubilization->Transfer Dissolution Verification Waste 6. Disposal (Solid & Liquid Streams) Solubilization->Waste Excess Solution Transfer->Waste Contaminated Consumables

Figure 1: Operational workflow for N,N-Didesmethyl trimebutine handling. The red dashed zone indicates where engineering controls (Fume Hood) are mandatory.

Detailed Protocol: The "Why" Behind the Steps

Phase A: Preparation & Weighing

The Risk: Static electricity can cause charged powder to "jump" from the spatula, creating invisible surface contamination.

  • Acclimation: Allow the vial to reach room temperature before opening. Opening a cold vial causes condensation, which degrades the hygroscopic salt form (Hydrochloride) and makes the powder sticky and hard to handle [4].

  • Static Control: Use an anti-static gun or a polonium strip inside the balance enclosure.[1][2]

  • Technique: Do not insert the spatula into the stock vial. Tap the stock vial gently to dispense powder into a pre-weighed transfer boat.[2] This prevents cross-contaminating the bulk source.[1][2]

Phase B: Solubilization (The High-Risk Moment)

The Risk: Once dissolved in organic solvents (e.g., DMSO, Methanol), the compound's ability to penetrate nitrile gloves increases significantly.[1]

  • Solvent Choice: N,N-Didesmethyl trimebutine HCl is soluble in Methanol and DMSO.[1][2]

  • Glove Protocol: Before handling the solvent, inspect gloves.[1] If using DMSO, recognize that it permeates standard nitrile in <10 minutes.[1]

  • Dissolution: Perform all mixing in a sealed vial. Vortexing should be done inside the hood to contain any aerosols if the cap leaks.

Emergency Response & Exposure Management

Inhalation:

  • Immediate Action: Move to fresh air.[1][2][4]

  • Medical Context: Monitor for signs of opioid-like effects (drowsiness, pinpoint pupils).[1][2] Although potency is lower than morphine, the "unknown" factor of the metabolite requires observation [5].

Skin Contact (Powder):

  • Action: Brush off dry powder before wetting.[1][2] Wetting powder on the skin can increase absorption.[1][2]

  • Wash: Soap and water for 15 minutes.[1][2]

Skin Contact (Solution):

  • Action:Do not use ethanol to wash the skin; it enhances vasodilation and absorption. Use copious water and mild soap.[1][2]

Spill Cleanup:

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • PPE Upgrade: Don a Tyvek suit and double gloves.[1][2]

  • Neutralization: There is no specific chemical neutralizer.[1][2] Use a damp absorbent pad (water/surfactant) to capture dust without generating aerosols.[1][2]

  • Verification: Wipe the surface with methanol and check via UV/HPLC if possible to ensure <0.1 µg/cm² residue.[2]

Disposal: Cradle-to-Grave

Disposal must follow the "Pharmaceutical Waste" stream logic.[2][5] Do not dispose of down the drain.

Waste TypeClassification Code (US/EU)Disposal Method
Solid Waste (Contaminated gloves, wipes)Class 6.1 (Toxic) / Laboratory DebrisHigh-temperature incineration (>850°C).[1][2]
Liquid Waste (Mother liquor, HPLC waste)D001 (Ignitable) / D002 (if acidic)Solvent waste stream for fuel blending/incineration.[1]
Original Container Empty Container Triple rinse with solvent; dispose of rinsate as liquid waste.[1][2] Deface label before discarding glass.

References

  • Roman, F. J., et al. (1999).[1] Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397.[1]

  • Clearsynth. (2023).[1][2] Safety Data Sheet: N,N-Didesmethyl Trimebutine Hydrochloride.[1][2] Material Safety Data Sheet Collection. [1]

  • PubChem. (2024).[1][2] Compound Summary: Trimebutine.[1][2][4][6][7] National Library of Medicine.[1][2]

  • United States Pharmacopeia (USP). (2023).[1][2][8] General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[1][2] USP-NF.[1][2] [1]

  • World Health Organization (WHO). (2009).[1][2] WHO Guidelines on Hand Hygiene in Health Care: Solvent Permeation and Glove Integrity.[2] [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.